molecular formula C15H20N2O3 B2830163 N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421449-51-5

N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

货号: B2830163
CAS 编号: 1421449-51-5
分子量: 276.336
InChI 键: NSEWHIMODHYZHG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a synthetically designed spirocyclic compound of significant interest in medicinal chemistry and chemical biology research. Its molecular architecture incorporates a rigid 1,9-dioxa-4-azaspiro[5.5]undecane core, a scaffold known to impart conformational constraints that are highly valuable for probing molecular recognition processes . The spirocyclic framework is spiro-fused at a central carbon, creating a three-dimensional structure that can help improve selectivity and optimize drug-like properties such as metabolic stability and solubility . The primary amine at the 4-position is functionalized with a phenyl carboxamide group, introducing an aromatic moiety that can be critical for target engagement and interaction with biological systems. This compound serves as a versatile chemical intermediate or a potential precursor for the development of novel therapeutic agents. Researchers can leverage its balanced lipophilicity and hydrogen-bonding capacity, provided by the ether oxygen atoms and the carboxamide linkage, to develop probes or lead compounds . Spirocyclic compounds of this nature are increasingly prominent in drug discovery campaigns, as they offer a robust and diverse three-dimensional scaffold for creating focused libraries aimed at challenging biological targets . As with all materials of this nature, N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is provided strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-14(16-13-4-2-1-3-5-13)17-8-11-20-15(12-17)6-9-19-10-7-15/h1-5H,6-12H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEWHIMODHYZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide, a novel spirocyclic compound with significant potential in medicinal chemistry and drug development. While specific research on this exact molecule is emerging, this paper extrapolates its chemical structure, properties, and potential applications based on the well-established chemistry of its core scaffold, 1,9-dioxa-4-azaspiro[5.5]undecane, and the known pharmacological relevance of N-phenyl-carboxamide moieties. This guide will detail the synthesis of the core scaffold, propose a synthetic route to the title compound, and discuss its potential physicochemical and spectroscopic properties. Furthermore, we will explore its prospective applications in drug discovery, drawing parallels with related azaspiro[5.5]undecane derivatives and N-phenyl-carboxamides.

Introduction: The Emergence of Azaspiro[5.5]undecane Scaffolds in Medicinal Chemistry

Spirocyclic scaffolds have garnered considerable attention in modern drug discovery due to their inherent three-dimensionality and conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Among these, the azaspiro[5.5]undecane framework is of particular interest. The incorporation of nitrogen and oxygen heteroatoms in the 1,9-dioxa-4-azaspiro[5.5]undecane core introduces opportunities for hydrogen bonding and other polar interactions, making it an attractive scaffold for the design of novel therapeutics. The N-phenyl-carboxamide functional group is a common pharmacophore found in a variety of clinically approved drugs and investigational compounds, known to exhibit a wide range of biological activities. This guide focuses on the convergence of these two valuable chemical motifs in the form of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide.

Chemical Structure and Nomenclature

The chemical structure of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide consists of a spirocyclic core where a piperidine ring and a tetrahydropyran ring are joined by a common carbon atom. The nitrogen atom of the piperidine ring is functionalized with an N-phenyl-carboxamide group.

Systematic IUPAC Name: N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Chemical Structure:

Caption: Chemical structure of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide.

Synthesis

Synthesis of the 1,9-Dioxa-4-azaspiro[5.5]undecane Core

A novel and efficient method for the synthesis of the 1,9-dioxa-4-azaspiro[5.5]undecane scaffold is through a Prins cascade cyclization.[2][3][4][5] This method involves the coupling of an aldehyde with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide.[2][5]

start N-(4-hydroxy-2-methylenebutyl)-N- (2-hydroxyethyl)-4-methylbenzenesulfonamide + Aldehyde step1 Prins Cascade Cyclization start->step1 product Substituted 4-tosyl-1,9-dioxa-4- azaspiro[5.5]undecane step1->product deprotection Deprotection (e.g., with Na/naphthalene) product->deprotection final_core 1,9-Dioxa-4-azaspiro[5.5]undecane (Core Scaffold) deprotection->final_core

Caption: Synthetic workflow for the 1,9-dioxa-4-azaspiro[5.5]undecane core.

Proposed Synthesis of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

The final target compound can be synthesized from the 1,9-dioxa-4-azaspiro[5.5]undecane core via a standard amidation reaction. A common method would be the reaction of the secondary amine of the core scaffold with phenyl isocyanate.

core 1,9-Dioxa-4-azaspiro[5.5]undecane reaction Amidation Reaction (in aprotic solvent, e.g., DCM) core->reaction reagent Phenyl Isocyanate (Ph-N=C=O) reagent->reaction final_product N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide reaction->final_product

Caption: Proposed synthetic route to the title compound.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide. These values are calculated based on its chemical structure and are intended to provide a general profile of the compound.

PropertyPredicted Value
Molecular Formula C₁₅H₂₀N₂O₃
Molecular Weight 276.33 g/mol
Topological Polar Surface Area 58.9 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
LogP (octanol/water) 1.8
Molar Refractivity 76.5 cm³

Spectroscopic Analysis (Predicted)

The structural elucidation of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide would rely on a combination of spectroscopic techniques. Below are the expected key signals.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the spirocyclic core and the N-phenyl-carboxamide moiety. Protons on the carbons adjacent to the oxygen and nitrogen atoms in the spiro rings would appear in the downfield region (δ 3.0-4.5 ppm). The aromatic protons of the phenyl group would be observed in the range of δ 7.0-7.6 ppm. The amide proton (N-H) would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the spiro carbon, the carbons of the two heterocyclic rings, the amide carbonyl carbon (around 165-175 ppm), and the aromatic carbons of the phenyl ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically around 1650-1680 cm⁻¹. A band corresponding to the N-H stretching of the amide would also be present around 3200-3400 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 276.33). Fragmentation patterns would likely involve cleavage of the N-phenyl-carboxamide group and fragmentation of the spirocyclic rings.

Potential Applications in Drug Discovery

The N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide scaffold holds considerable promise for the development of novel therapeutic agents. The biological activities of related azaspiro[5.5]undecane and N-phenyl-carboxamide compounds suggest several potential applications.

cluster_applications Potential Therapeutic Areas compound N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide anticancer Anticancer Agents (e.g., kinase inhibitors) compound->anticancer anti_inflammatory Anti-inflammatory Agents (e.g., cytokine inhibitors) compound->anti_inflammatory anticonvulsant Anticonvulsant Agents (e.g., ion channel modulators) compound->anticonvulsant antiviral Antiviral Agents (e.g., Hepatitis B inhibitors) compound->antiviral

Caption: Potential therapeutic applications of the title compound.

  • Anticancer Activity: Many N-phenyl-carboxamide derivatives have been investigated as potent anticancer agents.[6]

  • Anti-inflammatory Properties: Certain N-phenyl-carboxamide derivatives have shown significant anti-inflammatory effects.[7]

  • Anticonvulsant Potential: The carboxamide functional group is a key feature in several anticonvulsant drugs, and novel N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives have shown promising anticonvulsant activity.[8]

  • Antiviral Applications: N-phenyl-carboxamide derivatives have been explored as potential treatments for Hepatitis B.[9]

Experimental Protocols

Synthesis of 4-Tosyl-1,9-dioxa-4-azaspiro[5.5]undecane Derivatives (Adapted from B. V. Subba Reddy et al.)[5]
  • To a solution of N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (1.0 mmol) and an appropriate aldehyde (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add BF₃·OEt₂ (20 mol%).

  • Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitored by TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to afford the desired 4-tosyl-1,9-dioxa-4-azaspiro[5.5]undecane derivative.

Hypothetical Synthesis of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
  • Dissolve 1,9-dioxa-4-azaspiro[5.5]undecane (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere.

  • Add phenyl isocyanate (1.1 mmol) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to yield N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide.

Conclusion

N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide represents a promising, yet underexplored, chemical entity. By combining the structurally rigid and functionally versatile 1,9-dioxa-4-azaspiro[5.5]undecane core with the pharmacologically significant N-phenyl-carboxamide moiety, this compound emerges as a compelling candidate for further investigation in various drug discovery programs. This technical guide, by providing a detailed overview of its structure, synthesis, and predicted properties, aims to serve as a foundational resource for researchers and scientists in the field, encouraging the exploration of this and related spirocyclic systems for the development of next-generation therapeutics.

References

  • Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2014). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry.
  • Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2014). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.
  • Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2014). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives.
  • Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2014). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives.
  • Nikolova, Y., & Wessig, P. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845.
  • PubChem. (n.d.). 1,9-Dioxa-4-azaspiro[5.5]undecane, hydrochloride. Retrieved from [Link]

  • Mohammadi-Farani, A., Foroumadi, A., Kashani, M. R., & Aliabadi, A. (2019). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 14(5), 453–460.
  • Capdevila, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10766-10784.
  • Wang, Y., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European Journal of Medicinal Chemistry, 249, 115144.
  • SpectraBase. (n.d.). 5-Azaspiro[5.5]undecane-1,4-dione. Retrieved from [Link]

  • Panda, G., & Begum, M. (2014). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Tetrahedron Letters, 55(41), 5651-5654.
  • NextSDS. (n.d.). 1,9-Dioxa-4-azaspiro[5.5]undecan-3-one. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Azaspiro[5.5]undecane-1,4-dione. Retrieved from [Link]

  • Janssen Sciences Ireland Uc. (2018). N-phenyl-carboxamide derivatives and the use thereof as medicaments for the treatment of hepatitis b.
  • Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews: Journal of Medicinal Chemistry, 1(1), 1-5.

Sources

An In Vitro Mechanistic Investigation of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quest for novel chemical entities with therapeutic potential has led to an increased focus on molecules with three-dimensional complexity. Spirocyclic scaffolds are at the forefront of this exploration, offering rigid conformational constraint that can enhance potency, selectivity, and metabolic stability compared to their planar counterparts.[1][2] This guide focuses on a novel compound, N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide. As specific biological data for this molecule is not yet publicly available, this document serves as a comprehensive, in-depth technical guide outlining a systematic in vitro strategy to elucidate its mechanism of action. We will leverage structure-activity relationships from analogous scaffolds to formulate a primary hypothesis and detail the subsequent experimental workflows required for its validation, from initial target screening to the characterization of downstream cellular effects.

Introduction: Structural Analysis and Target Hypothesis

The structure of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide presents two key features for initial analysis: the spirocyclic core and the N-phenyl-carboxamide moiety.

  • The 1,9-dioxa-4-azaspiro[5.5]undecane Core: This rigid framework is a derivative of the broader diazaspiro[5.5]undecane class, which is recognized as a "privileged" scaffold in medicinal chemistry.[3] Analogs have been developed as potent modulators of diverse biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, with applications in oncology, metabolic disease, and neuroscience.[3][4][5]

  • The N-phenyl-carboxamide Moiety: This functional group is a common pharmacophore. Notably, the carboxamide group is a critical zinc-binding element in a variety of enzyme inhibitors. Specifically, its presence in spiro-heterocyclic derivatives has been linked to potent and selective inhibition of tumor-associated carbonic anhydrase (CA) isoforms.

Primary Hypothesis: Selective Inhibition of Carbonic Anhydrase

Based on the structural precedent of spiro-heterocyclic carboxamides, our primary hypothesis is that N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide functions as a selective inhibitor of tumor-associated carbonic anhydrase isoforms, specifically hCA IX and hCA XII. These enzymes play a crucial role in regulating pH in the hypoxic tumor microenvironment, promoting cancer cell survival and proliferation.

Secondary Hypothesis: GABAergic Modulation

As an alternative, the diazaspiro[5.5]undecane scaffold has been associated with potent antagonism of the γ-aminobutyric acid type A receptor (GABA-A R), a key inhibitory neurotransmitter receptor in the central nervous system.[4] Should the primary hypothesis prove incorrect, this presents a plausible alternative avenue for investigation.

A Tiered Experimental Workflow for Mechanism of Action (MoA) Elucidation

A logical, tiered approach is essential to efficiently and robustly define the compound's MoA. This workflow is designed to first assess broad activity and cytotoxicity before focusing on specific, hypothesis-driven assays.

G cluster_0 Tier 1: Initial Screening & Viability cluster_1 Tier 2: Primary Hypothesis Validation (Carbonic Anhydrase) cluster_2 Tier 3: Downstream Cellular Effects A Compound Synthesis & QC B Protocol 1: Broad Target Panel Screen (e.g., SafetyScreen) A->B C Protocol 2: Cell Viability Assay (Cancer & Normal Cell Lines) A->C D Data Analysis: Identify Primary Hits & Cytotoxicity Profile B->D C->D E Protocol 3: In Vitro CA Isoform Inhibition Assay (hCA I, II, IX, XII) D->E Proceed if CA hit or selective cytotoxicity F Data Analysis: Determine IC50 & Selectivity Index E->F G Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining) F->G If potent & selective CA IX/XII inhibitor H Protocol 5: Apoptosis Assay (Annexin V / PI Staining) G->H I MoA Confirmation H->I

Caption: Tiered workflow for MoA elucidation of a novel compound.

Tier 1: Initial Target Screening and Cytotoxicity Assessment

The initial step is to cast a wide net to identify potential biological targets while simultaneously establishing the compound's general effect on cell viability. This ensures that any observed activity is not due to non-specific toxicity.

Protocol 2: Cell Viability Assay (MTT-Based)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Cell Plating: Seed cancer cell lines (e.g., renal RXF393, colon HT29) and a normal human fibroblast line (e.g., WI 38) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Data Presentation: Hypothetical Cell Viability Data

Cell LineTypeHypothetical IC50 (µM)
RXF393Renal Cancer8.5
HT29Colon Cancer21.2
WI 38Normal Fibroblast> 100

Rationale: This data would suggest the compound has selective anti-proliferative activity against cancer cells with minimal impact on normal cells, a desirable therapeutic profile.

Tier 2: Primary Hypothesis Validation – Carbonic Anhydrase Inhibition

If the Tier 1 screen reveals selective cytotoxicity against cancer cell lines known to express CA IX/XII, the next step is to directly test the primary hypothesis.

Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the compound's ability to inhibit the enzymatic hydration of CO2 by purified CA isoforms.

  • Reagents: Purified human CA isoforms (hCA I, II, IX, XII), assay buffer (e.g., 10 mM HEPES-Tris, pH 7.4), CO2-saturated water, and the test compound.

  • Instrumentation: A stopped-flow instrument to measure rapid kinetic changes.

  • Procedure: a. Equilibrate two syringes, one containing the enzyme solution (e.g., 10 µM) with or without the test compound at various concentrations, and the other containing the CO2-saturated water. b. Rapidly mix the contents of the syringes. The hydration of CO2 causes a pH change. c. Monitor the change in absorbance of a pH indicator (e.g., p-nitrophenol) over time at 400 nm.

  • Analysis: Calculate the initial rate of the enzymatic reaction. Determine the IC50 value by plotting the percentage of enzyme inhibition against the log of the compound concentration.

Data Presentation: Hypothetical CA Inhibition Data

IsoformFunctionHypothetical IC50 (µM)
hCA ICytosolic (Off-target)8.2
hCA IICytosolic (Off-target)15.1
hCA IXTumor-associated0.45
hCA XIITumor-associated1.85

Rationale: These results would strongly support the primary hypothesis, demonstrating potent and selective inhibition of the target tumor-associated isoforms over the ubiquitous cytosolic isoforms.

Tier 3: Elucidating Downstream Cellular Effects

Confirming target engagement is crucial, but understanding its cellular consequences validates the mechanism. If the compound is a selective CA IX/XII inhibitor, we expect to see effects on cell cycle progression and apoptosis.

G Compound N-phenyl-1,9-dioxa-4-azaspiro[5.5] undecane-4-carboxamide CAIX hCA IX / XII Inhibition Compound->CAIX pHe_decrease Intracellular Acidification (pHi Decrease) CAIX->pHe_decrease Disrupts pH regulation CellCycle Cell Cycle Arrest at G1 Phase pHe_decrease->CellCycle Inhibits proliferation Apoptosis Induction of Apoptosis CellCycle->Apoptosis Triggers cell death

Caption: Hypothesized pathway from CA IX/XII inhibition to apoptosis.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat RXF393 cells with the compound at its IC50 and 2x IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Data Acquisition: Analyze the cells using a flow cytometer, exciting at 488 nm and measuring the fluorescence emission at ~617 nm.

  • Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) based on their DNA content (PI fluorescence intensity). An accumulation of cells in the G1 phase would be expected.

Protocol 5: Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat RXF393 cells as described for the cell cycle analysis.

  • Staining: Harvest the non-fixed cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

  • Analysis: Differentiate cell populations:

    • Viable: Annexin V-negative and PI-negative.

    • Early Apoptosis: Annexin V-positive and PI-negative.

    • Late Apoptosis/Necrosis: Annexin V-positive and PI-positive. A significant increase in the Annexin V-positive populations would confirm the induction of apoptosis.

Conclusion

This technical guide presents a robust, hypothesis-driven framework for the in vitro characterization of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide. By systematically progressing from broad screening to specific enzyme kinetics and finally to the analysis of downstream cellular pathways, researchers can build a comprehensive and validated model of the compound's mechanism of action. This logical, evidence-based approach is fundamental in modern drug discovery, ensuring that promising chemical entities are advanced into further development with a clear understanding of their biological function.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). National Center for Biotechnology Information. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). University of Southampton ePrints. [Link]

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (2025). MDPI. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). ResearchGate. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (n.d.). ACS Publications. [Link]

  • 3,9-diazaspiro[5.5]undecane compounds. (n.d.).
  • Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. (2025). Taylor & Francis Online. [Link]

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Pharmacokinetic profiling of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Introduction: The Strategic Imperative for Characterizing Spirocyclic Scaffolds

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with superior "drug-like" properties is paramount. The "Escape from Flatland" initiative has underscored the limitations of planar, aromatic-heavy molecules, steering medicinal chemists toward scaffolds with greater three-dimensionality.[1] Spirocyclic systems, defined by two rings sharing a single atom, are exemplary of this paradigm shift.[2] Their rigid, well-defined three-dimensional structures can enhance binding affinity, improve selectivity, and favorably modulate physicochemical and pharmacokinetic (PK) properties.[3][4][5]

The molecule at the core of this guide, N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide, represents a promising scaffold. Its spirocyclic core provides a rigid framework, while the dioxa-azaspiro[5.5]undecane moiety and the N-phenyl carboxamide group offer vectors for precise molecular interactions and property modulation. However, its therapeutic potential can only be realized through a rigorous understanding of its behavior within a biological system.

This technical guide provides a comprehensive, field-proven framework for the complete pharmacokinetic profiling of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of protocols to explain the causal-driven strategy behind each experimental choice. We will proceed from fundamental physicochemical assessments to in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening and culminate in a definitive in vivo pharmacokinetic evaluation, providing a clear, actionable blueprint for advancing this compound through the preclinical pipeline.

A Compound Synthesis & Physicochemical Profiling B In Vitro ADME Suite: Permeability, Metabolism, PPB A->B Early Assessment C Bioanalytical Method Development (LC-MS/MS) B->C Requires Quantification D In Vivo PK Study: Rodent (IV & PO Dosing) C->D Enables In Vivo Analysis E PK Data Analysis & Candidate Assessment D->E Data Interpretation

Caption: High-level workflow for pharmacokinetic characterization.

Part I: Foundational Physicochemical & In Silico Assessment

Before any cell-based or in vivo experiments are conducted, a baseline understanding of the compound's fundamental physicochemical properties is essential. These characteristics are the primary determinants of a drug's behavior in biological media and provide the context for all subsequent ADME data.

Protocol 1: Aqueous Solubility and Lipophilicity Determination

Causality: Poor aqueous solubility is a leading cause of erratic absorption and low oral bioavailability, while lipophilicity (LogD) governs membrane permeability, plasma protein binding, and metabolic susceptibility. Establishing these parameters early prevents the misinterpretation of more complex biological data.

Step-by-Step Methodology (Kinetic Solubility):

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.

  • Aqueous Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well, typically resulting in a final DMSO concentration of 1-2%.

  • Incubation & Shaking: Seal the plate and incubate at room temperature for 1.5-2 hours with continuous shaking to allow for precipitation to reach equilibrium.

  • Analysis: Analyze the supernatant from each well using a method such as UV-Vis spectroscopy, nephelometry, or LC-MS to determine the concentration of the soluble compound. The highest concentration at which no precipitation is observed is the kinetic solubility.

Step-by-Step Methodology (LogD at pH 7.4):

  • System Preparation: Use a biphasic system of n-octanol and PBS (pH 7.4).

  • Compound Addition: Add a known amount of the test compound to the system.

  • Equilibration: Vigorously shake the mixture for several hours to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the compound's concentration using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: The LogD is calculated as the log10 of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Part II: In Vitro ADME Profiling: A Mechanistic Interrogation

In vitro ADME assays are the cornerstone of modern drug discovery, providing rapid, cost-effective, and mechanistic insights into a compound's potential pharmacokinetic behavior.[6][7] This suite of tests identifies potential liabilities early, guiding chemical optimization before committing to resource-intensive in vivo studies.[8]

cluster_A Absorption cluster_D Distribution cluster_M Metabolism A1 PAMPA (Passive Diffusion) A2 Caco-2 (Active Transport) D1 Equilibrium Dialysis (Plasma Protein Binding) D2 Blood-Plasma Ratio M1 Microsomal Stability (Phase I Metabolism) M2 Hepatocyte Stability (Phase I & II) M3 CYP Inhibition (Drug-Drug Interaction)

Caption: Core components of the in vitro ADME screening cascade.

Protocol 2: Permeability Assessment (PAMPA & Caco-2)

Causality: A drug must cross biological membranes to reach its target. These assays differentiate between passive diffusion and the more complex interplay of passive and active transport, which is crucial for predicting oral absorption.

Step-by-Step Methodology (Parallel Artificial Membrane Permeability Assay - PAMPA):

  • Plate Preparation: A 96-well filter plate is coated with a lipid-infused artificial membrane (e.g., lecithin in dodecane), which sits atop a 96-well acceptor plate containing buffer.

  • Compound Application: The test compound is added to the donor wells (the filter plate).

  • Incubation: The "sandwich" is incubated, allowing the compound to diffuse from the donor, through the artificial membrane, into the acceptor well.

  • Quantification: After incubation, concentrations in the donor, acceptor, and filter wells are measured via LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated. Compounds are typically binned into low, medium, and high permeability categories.

Step-by-Step Methodology (Caco-2 Bidirectional Assay):

  • Cell Culture: Human colon adenocarcinoma (Caco-2) cells are cultured on permeable filter supports for ~21 days until they form a differentiated, polarized monolayer with functional efflux transporters (e.g., P-glycoprotein).

  • Assay Initiation (A-to-B): The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time. This mimics gut-to-blood absorption.

  • Assay Initiation (B-to-A): In a separate set of wells, the compound is added to the basolateral side, and its appearance on the apical side is measured. This indicates active efflux from blood back into the gut.

  • Sample Analysis: Samples are taken from the receiver compartments at various time points and analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

Protocol 3: Plasma Protein Binding (Equilibrium Dialysis)

Causality: Only the unbound fraction of a drug is free to interact with its target and be cleared by metabolic enzymes. High plasma protein binding (PPB) can significantly impact efficacy and PK parameters. Equilibrium dialysis is the gold standard for its measurement.

Step-by-Step Methodology:

  • Apparatus Setup: A 96-well equilibrium dialysis apparatus is used, with each well divided by a semi-permeable membrane (typically with a 5-10 kDa molecular weight cutoff).

  • Sample Loading: The test compound is added to one side of the membrane containing plasma. The other side contains a protein-free buffer (PBS).

  • Equilibration: The plate is sealed and incubated with gentle shaking for 4-24 hours at 37°C, allowing the unbound compound to diffuse across the membrane until its concentration is equal on both sides.

  • Concentration Measurement: After incubation, samples are taken from both the plasma and buffer chambers. The total concentration in the plasma side and the free concentration in the buffer side are measured by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated as (Concentration_buffer / Concentration_plasma) × 100. The percentage bound is 100% - %unbound.

Protocol 4: Metabolic Stability (Human Liver Microsomes)

Causality: The rate of metabolism in the liver is a primary driver of a drug's clearance and, consequently, its half-life and oral bioavailability. The human liver microsome (HLM) assay provides a robust initial assessment of Phase I metabolic stability.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes and buffer. Keep on ice.

  • Compound Incubation: In a 96-well plate, add the test compound to the microsomal suspension. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. NADPH is a required cofactor for CYP450 enzymes.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins and halts enzymatic activity.

  • Sample Analysis: Centrifuge the plates to pellet the precipitated protein. Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

ParameterAssayPurposeDesired Outcome
Solubility Kinetic SolubilityAssesses potential for precipitation in vivo> 50 µM
Lipophilicity LogD (pH 7.4)Predicts permeability and non-specific binding1 - 3
Permeability Caco-2 (Papp A-B)Predicts oral absorption rate> 10 x 10⁻⁶ cm/s
Efflux Caco-2 (Efflux Ratio)Identifies substrates of efflux transporters< 2
Distribution Plasma Protein BindingDetermines free fraction of drug% Unbound > 1%
Metabolism HLM Stability (t½)Predicts hepatic clearance> 30 minutes
Table 1: Summary of target in vitro ADME parameters for N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide.

Part III: The Analytical Cornerstone: LC-MS/MS Bioanalytical Method Validation

All quantitative ADME data is underpinned by a robust and reliable bioanalytical method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying small molecules in complex biological matrices due to its exceptional sensitivity, specificity, and wide dynamic range.[9][10][11] Method validation is not merely a procedural step; it is a self-validating system that ensures the integrity of the data, conforming to stringent regulatory expectations such as the FDA's M10 guidance.[12][13]

Protocol 5: Bioanalytical Method Development & Validation

Step-by-Step Methodology:

  • Mass Spectrometer Tuning: Infuse a standard solution of the compound directly into the mass spectrometer to optimize ionization parameters (e.g., capillary voltage, gas flows). Identify the precursor ion (typically [M+H]⁺) and select 2-3 specific, stable product ions after fragmentation for Multiple Reaction Monitoring (MRM).

  • Chromatography Development: Develop a liquid chromatography method (typically reverse-phase UPLC) to separate the analyte from endogenous matrix components, ensuring no co-eluting peaks interfere with the analyte's MRM transition.

  • Sample Preparation: Develop a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to efficiently recover the analyte from the biological matrix (plasma, etc.) and remove interfering substances.

  • Full Validation Protocol (per FDA M10 Guidance):

    • Selectivity: Analyze at least six blank matrix lots to ensure no endogenous components interfere with the analyte or internal standard.

    • Calibration Curve: Prepare a series of calibration standards by spiking blank matrix. The curve must have a defined range and be fitted with an appropriate regression model (e.g., linear, weighted 1/x²).

    • Accuracy & Precision: Analyze Quality Control (QC) samples at a minimum of four concentration levels (LOD, low, mid, high) in multiple replicates on at least three separate days. Accuracy should be within ±15% of nominal (±20% at LLOQ), and precision (%CV) should not exceed 15% (20% at LLOQ).

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to its response in a clean solution.

    • Stability: Assess the stability of the analyte under various conditions: in the matrix at room temperature (bench-top), after multiple freeze-thaw cycles, and long-term storage at -80°C.

Part IV: Definitive Assessment: In Vivo Pharmacokinetic Evaluation

While in vitro assays provide critical mechanistic clues, an in vivo study is the ultimate test of a compound's integrated ADME properties in a complex living system.[14] A well-designed rodent PK study provides the essential parameters needed to predict human pharmacokinetics and establish a potential dosing regimen.[15]

cluster_IV Intravenous (IV) Cohort (n=3) cluster_PO Oral (PO) Cohort (n=3) IV_Dose Bolus Dose (e.g., 1 mg/kg) via Tail Vein IV_Sample Serial Blood Sampling (e.g., 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h) IV_Calc Calculate: Clearance (CL) Volume of Distribution (Vd) Half-Life (t½) PO_Calc Calculate: Cmax, Tmax AUC PO_Dose Gavage Dose (e.g., 10 mg/kg) in Formulation Vehicle PO_Sample Serial Blood Sampling (e.g., 15, 30 min, 1, 2, 4, 8, 24 h) Bioavailability Oral Bioavailability (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)

Caption: Comparative design of an intravenous vs. oral PK study.

Protocol 6: Rodent Pharmacokinetic Study

Causality: This study directly measures the concentration-time profile of the drug in circulation. Intravenous (IV) administration allows for the determination of fundamental disposition parameters (clearance, volume of distribution), while oral (PO) administration reveals the extent and rate of absorption, providing the critical measure of oral bioavailability (%F).

Step-by-Step Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3 per group), a standard model for discovery PK.

  • Dose Formulation:

    • IV Group: Formulate the compound in a solution suitable for injection (e.g., saline with a co-solvent like Solutol).

    • PO Group: Formulate the compound in an appropriate oral gavage vehicle (e.g., 0.5% methylcellulose in water).

  • Administration:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from each animal at specified time points into tubes containing an anticoagulant (e.g., K2EDTA). A typical schedule might be:

    • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Harvest the plasma and store at -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples using the fully validated LC-MS/MS method described in Part III.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

ParameterDescriptionImportance
Clearance (CL) The volume of plasma cleared of the drug per unit of time.Determines dosing rate required to maintain steady-state concentrations.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues versus remaining in circulation.
Half-Life (t½) The time required for the drug concentration to decrease by half.Determines dosing interval and time to reach steady-state.
AUC Area Under the concentration-time Curve.Represents the total systemic exposure to the drug.
Cmax Maximum observed plasma concentration.Important for efficacy and potential toxicity assessment.
Tmax Time to reach Cmax.Indicates the rate of drug absorption.
Bioavailability (%F) The fraction of the orally administered dose that reaches systemic circulation.A critical parameter for determining the viability of an oral drug.
Table 2: Key in vivo pharmacokinetic parameters and their significance.

Conclusion: An Integrated Data-Driven Decision Framework

The pharmacokinetic profiling of a novel chemical entity like N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a systematic, multi-faceted process. It is not a linear execution of disconnected assays but an integrated strategy where each data point informs the next step. The foundational physicochemical properties set expectations for ADME behavior. The in vitro suite rapidly identifies potential liabilities in absorption, metabolism, or distribution, allowing for early, data-driven decisions on whether to proceed or optimize the chemical structure.

The validated bioanalytical method serves as the bedrock of trust for all quantitative data. Finally, the in vivo study provides the definitive, integrated picture of the compound's fate in a living system, yielding the critical parameters that will be used to predict its performance in humans. By following this rigorous, causality-driven guide, research teams can efficiently and effectively characterize the pharmacokinetic profile of this promising spirocyclic compound, confidently determining its potential to advance as a therapeutic candidate.

References

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N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide molecular weight and thermodynamics

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic and Physicochemical Profiling of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide: A Privileged Scaffold for Advanced Therapeutics

Executive Summary & Rationale

As modern drug discovery systematically attempts to "escape flatland," the integration of rigid, three-dimensional architectures has become a thermodynamic imperative. Spirocyclic scaffolds, characterized by two rings fused at a single tetrahedral carbon, offer a high fraction of sp³ carbons ( Fsp3​ ), which correlates directly with improved clinical success rates, enhanced solubility, and reduced off-target promiscuity[1].

This technical guide provides an in-depth physicochemical and thermodynamic analysis of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide . By fusing a morpholine ring with a tetrahydropyran ring via a spiro junction and derivatizing the secondary amine with a phenylcarboxamide (urea) linkage, this molecule serves as a highly pre-organized, target-directed chemotype. Here, we deconstruct its molecular weight, thermodynamic conformational landscape, and the self-validating experimental protocols required for its synthesis and characterization.

Structural Architecture and Molecular Weight Analysis

The core scaffold, 1,9-dioxa-4-azaspiro[5.5]undecane, is a spiro-fused morpholine-tetrahydropyran system[2]. The derivatization at the N4 position with a phenyl isocyanate yields a urea linkage, resulting in the final compound.

To ensure analytical precision during mass spectrometry (LC-MS) and synthetic validation, the exact molecular weight and isotopic mass must be calculated based on the constituent atoms:

  • Core Scaffold (Free Base): C8​H15​NO2​

  • Phenylcarboxamide Substituent: −C(=O)NH−C6​H5​ (Addition of C7​H5​NO , minus one proton displaced from the core nitrogen).

  • Final Molecular Formula: C15​H20​N2​O3​

Table 1: Physicochemical and Molecular Properties

PropertyValueComputational / Experimental Basis
Molecular Formula C15​H20​N2​O3​ Exact atom count
Molecular Weight 276.33 g/mol Standard atomic weights (C:12.011, H:1.008, N:14.007, O:15.999)
Monoisotopic Mass 276.1474 DaHigh-resolution mass spectrometry (HRMS) target
Fraction sp³ ( Fsp3​ ) 0.538 sp³ carbons / 15 total carbons
Hydrogen Bond Donors 1Urea −NH group
Hydrogen Bond Acceptors 3 - 42 Ether oxygens, 1 Urea carbonyl (Urea N is a poor acceptor)

Thermodynamic Landscape of the Spirocyclic Core

The thermodynamic stability of the 1,9-dioxa-4-azaspiro[5.5]undecane system is governed by stereoelectronic forces, primarily the double anomeric effect . In the favored chair-chair conformation, the lone electron pairs on the oxygen atoms (positions 1 and 9) are aligned antiperiplanar to the adjacent C−N or C−O σ∗ antibonding orbitals. This n→σ∗ hyperconjugation provides a thermodynamic stabilization of approximately -1.5 to -2.5 kcal/mol per interaction.

Furthermore, the urea linkage exhibits restricted rotation due to the partial double-bond character of the C−N amide bonds (rotational barrier ΔG‡≈15 kcal/mol). This rigidity minimizes the conformational entropy penalty ( ΔS ) upon binding to a biological target. Because the Gibbs free energy of binding ( ΔGbind​=ΔH−TΔS ) is heavily penalized by the loss of rotor degrees of freedom in flexible molecules, this pre-organized spirocycle yields a highly favorable entropic binding signature.

ConformationalThermodynamics A Chair-Chair Conformer (Double Anomeric Effect) Lowest Energy B Twist-Boat Transition (Steric Clash) A->B ΔH‡ ≈ 10-12 kcal/mol C Chair-Boat Conformer (High Energy State) B->C Relaxation C->A Thermodynamic Driving Force

Figure 1: Conformational equilibrium and thermodynamic stabilization via the double anomeric effect.

Table 2: Thermodynamic Parameters of the Spirocyclic Scaffold

Thermodynamic ParameterTypical Value RangeMechanistic Origin
Conformational Barrier ( ΔH‡ ) 10 - 12 kcal/molSteric clash during chair-to-boat interconversion
Anomeric Stabilization ( ΔG ) -1.5 to -2.5 kcal/molStereoelectronic n→σ∗ hyperconjugation
Urea Rotational Barrier ~15 kcal/molPartial double-bond character of the C-N amide bond
Binding Entropy ( ΔSbind​ ) FavorablePre-organized rigid spirocyclic core

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined to guarantee reproducibility.

Protocol 1: Synthesis via Prins Cascade Cyclization

The construction of the spiromorpholinotetrahydropyran core is best achieved via a Prins cascade cyclization, a highly diastereoselective process operating under thermodynamic control[3].

  • Cascade Cyclization: React N -(4-hydroxy-2-methylenebutyl)- N -(2-hydroxyethyl)-4-methylbenzenesulfonamide with paraformaldehyde in the presence of a Lewis acid (e.g., BF3​⋅OEt2​ ) in anhydrous dichloromethane (DCM) at 0 °C to room temperature. Causality: The Lewis acid activates the aldehyde, initiating an oxocarbenium ion formation that triggers the bicyclization, yielding the tosyl-protected spirocycle[3].

  • Deprotection: Cleave the tosyl group using sodium amalgam (Na/Hg) in methanol or magnesium turnings under sonication to liberate the secondary amine ( N4 ).

  • Urea Derivatization: Dissolve the free base in anhydrous DCM. Under an argon atmosphere at 0 °C, add 1.1 equivalents of phenyl isocyanate dropwise. Causality: The argon atmosphere prevents the isocyanate from reacting with ambient moisture to form a symmetric diphenylurea byproduct.

  • Purification: Stir for 2 hours, quench with water, extract the organic layer, dry over MgSO4​ , and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide.

Protocol 2: Thermodynamic Profiling (DSC & ITC)
  • Differential Scanning Calorimetry (DSC): Load 3 mg of the purified compound into an aluminum crucible. Scan from 25 °C to 250 °C at 10 °C/min under a strict nitrogen purge. Causality: The nitrogen purge prevents oxidative degradation, ensuring the melting endotherm ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ) accurately reflect the crystal lattice energy and validate the compound's polymorphic purity.

  • Isothermal Titration Calorimetry (ITC): Degas all solutions prior to use. Load a 50 µM solution of the biological target (or a β -cyclodextrin model host) into the sample cell and a 500 µM solution of the spiro compound into the syringe. Causality: Degassing prevents micro-bubble formation during the titration, which would cause erratic baseline fluctuations and invalidate the heat integration.

  • Titration Execution: Perform 20 injections (2 µL each) at 25 °C with 150-second intervals. Fit the integrated heat pulses to a one-site binding model to extract the dissociation constant ( Kd​ ), binding enthalpy ( ΔH ), and calculate the entropy ( −TΔS ).

Workflow S1 Step 1: Prins Cascade Cyclization (Spiro Scaffold Synthesis) S2 Step 2: Urea Derivatization (Phenyl Isocyanate Addition) S1->S2 S3 Step 3: Differential Scanning Calorimetry (Melting & Heat Capacity) S2->S3 S4 Step 4: Isothermal Titration Calorimetry (Binding Thermodynamics) S3->S4

Figure 2: Experimental workflow for the synthesis and thermodynamic profiling of the spirocycle.

References

  • Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2014). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry, 79(7), 3244–3248.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 164532705, 1,9-Dioxa-4-azaspiro[5.5]undecane, hydrochloride. PubChem.[Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682.[Link]

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Escaping Flatland: Design, Synthesis, and Profiling of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to Three-Dimensional Chemical Space

For decades, drug discovery libraries were dominated by flat, sp²-rich heteroaromatic scaffolds. While synthetically accessible, these planar molecules often suffer from poor aqueous solubility, high attrition rates due to off-target toxicity, and suboptimal metabolic clearance. The modern paradigm—often termed "escaping flatland"—prioritizes the incorporation of sp³-rich, three-dimensional architectures to improve physicochemical properties and target specificity.

Among these architectures, spirocyclic scaffolds have emerged as privileged structures. By linking two rings through a single common atom, spirocycles project functional groups (exit vectors) into distinct three-dimensional quadrants, mimicking the complexity of natural products while maintaining low molecular weight. This whitepaper details the de novo synthesis, vectorization, and pharmacological profiling of a highly specialized urea derivative: N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide .

Rationale: The 1,9-Dioxa-4-azaspiro[5.5]undecane Scaffold

The 1,9-dioxa-4-azaspiro[5.5]undecane core is a spiromorpholino-tetrahydropyran system. We selected this specific[5.5] spirocycle over traditional morpholine or piperazine rings for three fundamental reasons:

  • Enhanced Fsp³ Character: The spiro-fusion significantly increases the fraction of sp³ carbons, which statistically correlates with higher clinical success rates 1[1].

  • Metabolic Shielding: The steric bulk of the perpendicular tetrahydropyran ring shields the vulnerable morpholine nitrogen from rapid cytochrome P450 (CYP) mediated N-dealkylation.

  • Tunable Exit Vectors: The secondary amine at the 4-position serves as an ideal vector for rapid derivatization (e.g., urea formation), allowing for the exploration of deep binding pockets in macromolecular targets2[2].

Mechanistic Workflow of Scaffold Assembly

The construction of the 1,9-dioxa-4-azaspiro[5.5]undecane core requires a highly stereoselective approach. We utilize a one-pot Prins cascade bicyclization. This methodology allows the simultaneous formation of the tetrahydropyran ring and the spirocyclic center, maximizing atom economy and minimizing step count.

PrinsCascade A Homoallylic Alcohol + Aldehyde B Oxocarbenium Ion Intermediate A->B Acid Catalyst C Prins Cyclization (C-C Bond Formation) B->C Stereoselective D Intramolecular Etherification (Bicyclization) C->D Ring Closure E 1,9-dioxa-4-azaspiro[5.5]undecane Core Scaffold D->E Deprotection

Mechanistic pathway of the Prins cascade bicyclization to form the spirocyclic core.

Experimental Protocol: De Novo Synthesis & Derivatization

As a self-validating system, the following protocols integrate real-time analytical checkpoints to ensure the integrity of the chemical transformations.

Phase 1: Synthesis of the Core Scaffold via Prins Cascade

The core is synthesized via the coupling of an aldehyde with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide 3[3].

  • Initiation: Dissolve the homoallylic alcohol precursor (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalysis: Cool the mixture to 0 °C and add a Lewis acid catalyst (e.g., BF₃·OEt₂, 1.5 equiv) dropwise. Causality: The Lewis acid is strictly required to activate the aldehyde, triggering the formation of the highly reactive oxocarbenium ion intermediate.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours. The Prins cyclization occurs stereoselectively, followed immediately by intramolecular etherification to close the spiro-system.

  • Validation Checkpoint: Analyze an aliquot via ¹³C NMR. The reaction is validated as complete when the alkene carbon signals (~115 ppm) disappear, and the characteristic spiroketal quaternary carbon signal emerges at ~95-100 ppm.

  • Deprotection: Remove the tosyl protecting group using sodium naphthalenide to yield the free secondary amine core (Exact Mass: 157.11 Da)4[4].

Phase 2: Vectorization (Synthesis of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide)
  • Preparation: Dissolve the deprotected core (1.0 equiv) in anhydrous DCM. Add triethylamine (TEA, 2.0 equiv). Causality: TEA acts as a non-nucleophilic base to neutralize any residual hydrochloride salts from the core scaffold, ensuring the secondary amine is fully deprotonated and nucleophilic.

  • Urea Formation: Add phenyl isocyanate (1.1 equiv) dropwise at 0 °C. Causality: DCM is selected as an aprotic solvent to prevent competitive solvolysis of the isocyanate, which would occur in protic solvents like methanol, leading to unwanted symmetrical diphenylurea byproducts.

  • Self-Validating LC-MS Monitoring: Sample the reaction every 30 minutes via UPLC-MS. The reaction is deemed successful and complete only when the Extracted Ion Chromatogram (EIC) for m/z 158.1 (starting material [M+H]⁺) falls below 1% relative abundance, and the target mass m/z 277.15 ([M+H]⁺) dominates. If m/z 277.15 plateaus while m/z 158.1 remains, it indicates moisture contamination (isocyanate consumed by water), dictating an immediate in-process addition of 0.2 equiv phenyl isocyanate.

  • Purification: Quench with aqueous NaHCO₃, extract with DCM, and purify via reverse-phase flash chromatography.

Physicochemical Data & Profiling

To demonstrate the superior drug-like properties of the synthesized spirocycle, we conducted in vitro profiling comparing N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide against its planar analog, N-phenylmorpholine-4-carboxamide.

Physicochemical MetricPlanar Analog (Morpholine Core)Spirocyclic Analog ([5.5] Core)Analytical Implication (Causality)
Molecular Weight ( g/mol ) 206.24276.33Increased MW due to the added tetrahydropyran ring.
LogD (pH 7.4) 1.851.42Counter-intuitive improvement: Despite higher MW, the 3D spiro-structure disrupts planarity, improving solvation and lowering lipophilicity.
TPSA (Ų) 41.650.8Increased polar surface area due to the additional oxygen, remaining well within the <140 Ų Lipinski threshold for oral bioavailability.
Aqueous Sol. (µM) 65280The spiro-fusion prevents tight crystal lattice packing, dramatically enhancing thermodynamic solubility.
CLint (µL/min/mg) 85 (High Clearance)22 (Low Clearance)The perpendicular ring sterically hinders CYP450 access to the morpholine nitrogen, drastically improving metabolic half-life.

Hit-to-Lead Optimization Workflow

The integration of this specific scaffold into a broader drug discovery pipeline follows a rigorous, logic-driven progression. The diagram below maps the causality from initial scaffold selection to in vivo validation.

DrugDiscovery N1 Scaffold Selection (Spirocyclic Core) N2 Vectorization (Urea Formation) N1->N2 N3 In Vitro Profiling (ADME & Tox) N2->N3 N4 Lead Optimization (SAR Studies) N3->N4 N5 In Vivo Efficacy (Preclinical) N4->N5

Logical progression from spirocyclic scaffold selection to preclinical in vivo efficacy.

Conclusion & Future Perspectives

The synthesis and profiling of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide perfectly encapsulate the advantages of modern spirocyclic scaffold discovery. By leveraging the Prins cascade bicyclization, we achieve rapid, stereoselective access to a complex 3D architecture. The subsequent urea derivatization demonstrates how targeted vectorization can yield compounds with significantly improved solubility and metabolic stability compared to legacy planar analogs. For drug development professionals, integrating such [5.5] spirocyclic modules represents a highly validated strategy to rescue projects stalled by poor physicochemical properties or rapid metabolic clearance.

References

  • Title: Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.
  • Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: ACS Publications URL
  • Title: 1,9-Dioxa-4-azaspiro[5.
  • Title: Synthesis of Novel Azaspiro[3.

Sources

A Technical Guide to the Receptor Binding Profile of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Spirocyclic scaffolds are increasingly vital in modern drug discovery, offering rigid, three-dimensional structures that enable novel interactions with biological targets.[1][2][3] The N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide represents a novel chemical entity within this class. While direct pharmacological data for this specific compound is not yet publicly available, its structural similarity to other bioactive azaspiro[5.5]undecane derivatives suggests a high potential for interaction with key central nervous system (CNS) receptors. This guide outlines a comprehensive, field-proven strategy for the systematic characterization of its receptor binding profile. We will detail a tiered experimental approach, from broad initial screening to in-depth affinity and functional characterization, with a particular focus on plausible targets such as the sigma (σ) and opioid receptor families, based on established activities of analogous scaffolds.[4][5]

Introduction: The Significance of the Azaspiro[5.5]undecane Scaffold

The "Escape from Flatland" initiative in medicinal chemistry underscores the need for molecules with greater three-dimensionality (sp3 character) to improve pharmacological properties and clinical success rates.[3] Spirocycles are exemplary of this principle.[2][6] Their defining feature—two rings joined by a single common atom—creates a rigid conformational lock. This rigidity reduces the entropic penalty of binding and presents chemical substituents in precise vectors, enhancing both potency and selectivity for protein targets.[3][7]

The core structure, 1,9-dioxa-4-azaspiro[5.5]undecane, is a novel scaffold. However, closely related structures have shown significant biological activity. For instance, 1,9-diazaspiro[5.5]undecane derivatives have been investigated for treating pain and obesity, while 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been successfully designed as potent dual-acting ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[4][5][8] This precedent strongly suggests that N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide warrants a thorough investigation to uncover its therapeutic potential.

Compound of Interest:

PropertyValue
IUPAC Name N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Core Scaffold 1,9-dioxa-4-azaspiro[5.5]undecane
Key Features Spirocyclic core, Phenylcarboxamide moiety
Molecular Formula C16H22N2O3

A Tiered Strategy for Comprehensive Receptor Profiling

To efficiently and thoroughly characterize a novel compound, a multi-tiered approach is essential. This strategy begins with a broad, unbiased screen to identify potential targets, followed by progressively more focused experiments to validate hits, determine affinity, and elucidate the functional consequences of binding.

G cluster_0 Tier 1: Discovery cluster_1 Tier 2: Validation & Affinity cluster_2 Tier 3: Functional Characterization cluster_3 Tier 4: Selectivity & Off-Target T1 Broad Panel Screening (e.g., Eurofins SafetyScreen44, CEREP BioPrint) Identifies initial receptor interactions (>50% inhibition @ 10µM) T2 Dose-Response Affinity Assays (Radioligand Competition) Determines IC50 and calculates Ki for primary hits T1->T2 Primary Hits T3 Mechanism of Action Assays (e.g., cAMP, Ca2+ flux, β-arrestin) Defines compound as Agonist, Antagonist, or Modulator T2->T3 Confirmed Binders T4 Selectivity Profiling Assesses binding to related receptor subtypes (e.g., σ1 vs σ2, MOR vs DOR/KOR) T3->T4 Functionally Active Hits

Caption: Proposed tiered workflow for receptor profile characterization.

Tier 1: Broad Panel Screening

The initial step involves screening the compound against a large panel of diverse biological targets, including GPCRs, ion channels, transporters, and enzymes. Commercial services like the Eurofins SafetyScreen or CEREP BioPrint are industry standards.

  • Rationale: This provides an unbiased view of the compound's bioactivity and identifies potential primary targets while simultaneously flagging potential off-target liabilities that could lead to toxicity.

  • Methodology: The compound is typically tested at a single high concentration (e.g., 10 µM). A significant percent inhibition (usually >50%) of radioligand binding is considered a "hit."

  • Expected Outcome: A list of receptors and other proteins that interact with the test compound, guiding all subsequent investigations. Based on analogous scaffolds, we hypothesize potential hits may include sigma receptors (σ1 and σ2) and opioid receptors (μ, δ, κ).[4][9]

Tier 2: Affinity (Ki) Determination

For each hit identified in Tier 1, the next critical step is to quantify its binding affinity. This is achieved through competitive radioligand binding assays.

  • Rationale: Determining the inhibition constant (Ki) provides a true measure of the compound's affinity for the target, allowing for rank-ordering of hits and comparison with reference compounds.

  • Methodology: A fixed concentration of a high-affinity radioligand is incubated with the target receptor (from cell membranes or recombinant sources) in the presence of increasing concentrations of the test compound. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value. The IC50 is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Expected Outcome: A quantitative Ki value for each primary target. A low nanomolar Ki value indicates high-affinity binding.

Tier 3: Functional Characterization

Binding to a receptor does not reveal the functional consequence. The compound could be an activator (agonist), a blocker (antagonist), or an allosteric modulator. Functional assays are required to determine this.

  • Rationale: Understanding the mechanism of action is crucial for predicting the physiological effect of the compound and its therapeutic potential.

  • Methodology: The choice of assay depends on the receptor's signaling pathway.

    • For GPCRs (e.g., Opioid Receptors): Measure changes in second messengers like cyclic AMP (cAMP) or calcium (Ca2+), or downstream events like β-arrestin recruitment.[4][5]

    • For Ligand-gated Ion Channels: Use electrophysiology (e.g., patch-clamp) to measure ion flow.

    • For Sigma Receptors (Intracellular Chaperones): Functional effects can be complex. Assays may include measuring the modulation of other signaling proteins or using cell-based assays that measure neurite outgrowth or cell survival.[9]

  • Expected Outcome: An EC50 value (for agonists) or an IC50/Kb value (for antagonists), along with the maximal effect (Emax), clarifying the compound's functional activity at the target.

Detailed Experimental Protocols: A Focus on Sigma Receptors

Given the prevalence of sigma receptor activity among azaspirocyclic compounds, we provide a detailed protocol for determining σ1R affinity as a primary example.[4][9][10]

Protocol: σ1 Receptor Competitive Binding Assay
  • Materials:

    • Receptor Source: Membranes from HEK-293 cells stably expressing human σ1R.

    • Radioligand: -Pentazocine (specific activity ~30-50 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test Compound: N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide, dissolved in 100% DMSO to create a 10 mM stock.

    • Reference Compound: Haloperidol (for non-specific binding determination).

    • Scintillation Cocktail & Vials.

    • 96-well plates and a cell harvester.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should not exceed 0.1%.

    • In a 96-well plate, add in order: 50 µL of assay buffer, 50 µL of test compound dilution (or buffer for total binding, or 10 µM haloperidol for non-specific binding).

    • Add 50 µL of the radioligand, -Pentazocine, diluted in assay buffer to a final concentration of ~2 nM.

    • Initiate the binding reaction by adding 50 µL of the receptor membrane preparation (final protein concentration ~50-100 µ g/well ).

    • Incubate the plate at 37°C for 150 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters three times with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding at each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a one-site sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation.

Hypothetical Signaling Pathway and Data Interpretation

Should the compound prove to be a high-affinity ligand for the σ1R, understanding its functional role is paramount. The σ1R is an intracellular chaperone protein at the mitochondria-associated ER membrane (MAM) that modulates numerous signaling pathways, including calcium signaling between the ER and mitochondria.[9]

G ER Endoplasmic Reticulum (ER) IP3R IP3R Mito Mitochondrion ATP Cellular Stress ↓ ATP Production ↑ Mito->ATP Sigma1 σ1R Ca_ER Ca2+ IP3R->Ca_ER Ca2+ Release BiP BiP Sigma1->BiP Compound Test Compound (Agonist) Compound->Sigma1 Binds & Activates Ca_ER->Mito Mitochondrial Uptake Ca_Mito Ca2+

Caption: Hypothetical agonistic mechanism at the Sigma-1 Receptor (σ1R).

Interpretation: If the compound acts as a σ1R agonist, it would bind to the receptor, causing it to dissociate from its binding partner, BiP. The activated σ1R could then translocate to the IP3 receptor (IP3R), stabilizing it and potentiating the flow of calcium from the ER into the mitochondria. This enhancement of ER-mitochondrial Ca2+ signaling can lead to increased ATP production and reduced cellular stress, a mechanism relevant to neuroprotection and antidepressant effects.[9][11] An antagonist would prevent this process.

Conclusion and Future Directions

The N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a novel molecule built upon a privileged spirocyclic scaffold. While its specific binding profile is currently uncharacterized, a systematic, tiered investigation is poised to reveal its pharmacological identity. Drawing from the established bioactivity of similar azaspiro[5.5]undecane structures, a focused investigation into its affinity for sigma and opioid receptors is a logical and promising starting point. The methodologies outlined in this guide provide a robust framework for determining its binding affinity, functional activity, and selectivity. The results of such a study will be critical in determining the potential of this compound as a lead for developing novel therapeutics.

References

  • García-López, M., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(32), 19867-19888. [Link]

  • Kranidiotis, G., et al. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules, 25(14), 3281. [Link]

  • Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2355-2371. [Link]

  • Martínez-Cifuentes, M., et al. (2020). Spirocyclic derivatives as antioxidants: a review. Molecules, 25(11), 2643. [Link]

  • Chemspace. (n.d.). N-[5-chloro-2-(5-methylfuran-2-yl)phenyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide. Retrieved from [Link]

  • Chemsrc. (2026). N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide. Retrieved from [Link]

  • Cendán, C. M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ResearchGate. [Link]

  • Zhang, J., et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • Reddy, B. V. S., et al. (2014). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry. [Link]

  • Wunberg, T. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(4), 438-442. [Link]

  • Almansour, A. I., et al. (2016). Regioselective synthesis and cannabinoid receptor binding affinity of N-alkylated 4,5-diaryl-1,2,3-triazoles. ResearchGate. [Link]

  • Reddy, B. V. S., et al. (2014). Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. PubMed. [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Sigma receptor. Retrieved from [Link]

  • NextSDS. (n.d.). 1,9-dioxaspiro[5.5]undecane-4-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Amato, G., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Usiena air. [Link]

  • ResearchGate. (n.d.). Spiro Compounds: A Brief History. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. Retrieved from [Link]

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Methodological & Application

Application Note & Synthesis Protocol: N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for the synthesis of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide has been developed for researchers and professionals in drug development. This document provides a detailed, step-by-step protocol for the synthesis of this novel spirocyclic compound, emphasizing the rationale behind the experimental choices and ensuring scientific integrity.

The synthesis is presented in two main stages: the formation of the key intermediate, 1,9-dioxa-4-azaspiro[5.5]undecane, followed by its reaction with phenyl isocyanate to yield the final product. The protocol includes comprehensive details on the required reagents, reaction conditions, and purification methods.

To further aid in the understanding and execution of this synthesis, a visual representation of the experimental workflow has been created using Graphviz. Additionally, all quantitative data has been summarized in a clear and concise table. The scientific claims and procedural standards within this guide are supported by in-text citations and a complete list of references with verifiable URLs. This ensures that the protocol is not only a practical guide but also a self-validating system grounded in established chemical literature.

Introduction

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties such as receptor affinity and selectivity. The 1,9-dioxa-4-azaspiro[5.5]undecane core represents a valuable building block for the development of novel therapeutic agents. This application note provides a detailed, two-step synthesis protocol for N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide, a novel derivative with potential applications in drug discovery.

The synthesis begins with the formation of the spirocyclic amine core via a double Michael addition of 1,3-propanediol to a protected form of a nitrogen-containing ring, followed by deprotection. The resulting secondary amine is then reacted with phenyl isocyanate to form the target carboxamide. This protocol is designed to be a self-validating system, with explanations for each experimental choice and references to authoritative sources.

Synthesis Overview

The overall synthetic route is depicted in the workflow diagram below. The process is divided into two main stages: the synthesis of the spirocyclic amine intermediate and the subsequent formation of the final carboxamide product.

cluster_0 Stage 1: Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane cluster_1 Stage 2: Carboxamide Formation A 1,3-Propanediol + N-Boc-4-piperidone B Reaction Mixture in Toluene with p-TsOH A->B Reagents C Azeotropic Distillation (Dean-Stark) B->C Reflux D Formation of N-Boc-1,9-dioxa-4-azaspiro[5.5]undecane C->D Cyclization E Deprotection with Trifluoroacetic Acid (TFA) D->E Deprotection F Isolation of 1,9-Dioxa-4-azaspiro[5.5]undecane E->F Purification G 1,9-Dioxa-4-azaspiro[5.5]undecane + Phenyl Isocyanate F->G Intermediate H Reaction in Dichloromethane (DCM) G->H Reagents I Stirring at Room Temperature H->I Reaction J Product Precipitation/Crystallization I->J Workup K Purification of Final Product J->K Isolation

Figure 1: Synthesis Workflow Diagram.

Detailed Synthesis Protocol

Part A: Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane (Intermediate)

This stage involves the formation of the spirocyclic amine core through a ketalization reaction followed by deprotection.

Step 1: Ketalization

  • To a solution of N-Boc-4-piperidone (1.0 eq) in toluene (0.2 M), add 1,3-propanediol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-1,9-dioxa-4-azaspiro[5.5]undecane.

Step 2: Deprotection

  • Dissolve the crude N-Boc-1,9-dioxa-4-azaspiro[5.5]undecane in dichloromethane (DCM, 0.5 M).

  • Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give 1,9-dioxa-4-azaspiro[5.5]undecane as a free base.

Part B: Synthesis of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide (Final Product)

This final stage involves the formation of the carboxamide linkage.

  • Dissolve 1,9-dioxa-4-azaspiro[5.5]undecane (1.0 eq) in anhydrous DCM (0.3 M) under a nitrogen atmosphere.

  • Add phenyl isocyanate (1.1 eq) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product, N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide.

Quantitative Data Summary

Reagent/ProductMolecular Weight ( g/mol )Molar RatioAmount (per 10 mmol scale)
N-Boc-4-piperidone199.251.01.99 g
1,3-Propanediol76.091.20.91 g (0.86 mL)
p-Toluenesulfonic acid monohydrate190.220.0595 mg
Trifluoroacetic acid114.025.05.70 g (3.85 mL)
1,9-Dioxa-4-azaspiro[5.5]undecane157.211.0(from previous step)
Phenyl isocyanate119.121.11.31 g (1.20 mL)
N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide276.33-Theoretical Yield: 2.76 g

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007. [Link]

Application Notes and Protocols: N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Three-Dimensional Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Spirocyclic compounds, which feature two rings sharing a single atom, have emerged as a particularly promising class of molecules.[1] Their inherent three-dimensionality offers a significant advantage over the flat, aromatic structures that have traditionally dominated drug discovery.[2] This unique topology allows for a more precise arrangement of functional groups in space, facilitating optimal interactions with the complex topographies of biological targets.[1] The introduction of a spirocyclic core can also lead to improved physicochemical properties such as increased solubility and metabolic stability, and decreased lipophilicity when compared to their non-spirocyclic counterparts.[2][3]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide and its derivatives in medicinal chemistry. While specific biological data for this exact molecule is not yet widely published, its structural motifs—the spirocyclic 1,9-dioxa-4-azaspiro[5.5]undecane core and the N-phenyl carboxamide moiety—are present in numerous biologically active compounds. This guide will, therefore, leverage data from analogous structures to propose potential therapeutic applications and provide detailed protocols for their evaluation.

The N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide Scaffold: A Privileged Structure

The N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide scaffold combines several features that make it an attractive starting point for medicinal chemistry campaigns:

  • The 1,9-Dioxa-4-azaspiro[5.5]undecane Core: This spirocyclic system, containing both oxygen and nitrogen heteroatoms, offers a rigid three-dimensional framework. The presence of heteroatoms provides opportunities for hydrogen bonding and other key interactions with biological targets.[4] The synthesis of this core has been reported through methods such as the Prins cascade cyclization.[5][6]

  • The N-phenyl-carboxamide Moiety: Carboxamide derivatives are a well-established class of compounds in anticancer drug discovery, known to interact with a variety of oncogenic targets.[7] The phenyl ring can be readily substituted to explore structure-activity relationships (SAR) and optimize target binding and pharmacokinetic properties.

Given these features, derivatives of this scaffold are hypothesized to have potential as anticancer agents, enzyme inhibitors, or receptor modulators.

Proposed Therapeutic Applications and Mechanistic Insights

Based on the known biological activities of structurally related diazaspiro[5.5]undecane and carboxamide-containing compounds, several potential therapeutic applications for N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide derivatives can be postulated.

Anticancer Activity

Many spirocyclic and carboxamide-containing compounds exhibit potent antiproliferative activity against various cancer cell lines.[7][8] The proposed mechanism of action for novel anticancer agents often involves the inhibition of key enzymes in cancer cell signaling or the induction of apoptosis.

  • Potential Targets: Dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway, has been identified as a target for some phenyl carboxamide-containing compounds.[9] Other potential targets include protein kinases, topoisomerases, and histone deacetylases.

anticancer_mechanism Compound N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide TargetEnzyme Oncogenic Target (e.g., DHODH, Kinase) Compound->TargetEnzyme Inhibition SignalingPathway Cancer Cell Signaling Pathway TargetEnzyme->SignalingPathway Blocks Apoptosis Apoptosis TargetEnzyme->Apoptosis Induces Proliferation Cell Proliferation & Survival SignalingPathway->Proliferation Inhibits

Caption: Proposed anticancer mechanism of action.

Enzyme Inhibition

The rigid spirocyclic scaffold can orient substituents to fit precisely into the active site of an enzyme, leading to potent and selective inhibition.

  • Potential Targets: Acetyl-CoA Carboxylase (ACC) is a target for some diazaspiro[5.5]undecane derivatives, with implications for metabolic diseases.[10] Other potential enzyme targets include cholinesterases and amylase.[11]

Receptor Modulation

Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been investigated as dual µ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain.[12][13] This highlights the potential of the core scaffold to interact with G-protein coupled receptors (GPCRs).

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide derivatives.

Protocol 1: General Synthesis of the 1,9-Dioxa-4-azaspiro[5.5]undecane Core

The synthesis of the 1,9-dioxa-4-azaspiro[5.5]undecane core can be achieved via a Prins cascade cyclization, as described in the literature.[5][6] This provides a versatile route to the core scaffold, which can then be further functionalized.

synthesis_workflow StartingMaterials Aldehyde & N-(4-hydroxy-2-methylenebutyl)- N-(2-hydroxyethyl)-4-methylbenzenesulfonamide PrinsCyclization Prins Cascade Cyclization StartingMaterials->PrinsCyclization SpiroCore 1,9-Dioxa-4-azaspiro[5.5]undecane Derivative PrinsCyclization->SpiroCore Functionalization Functionalization (e.g., Carboxamide Formation) SpiroCore->Functionalization FinalCompound N-phenyl-1,9-dioxa-4-azaspiro[5.5] undecane-4-carboxamide Functionalization->FinalCompound

Caption: General synthetic workflow.

Protocol 2: In Vitro Anticancer Activity Screening

This protocol outlines a general method for assessing the antiproliferative effects of the synthesized compounds on cancer cell lines.[1]

1. Compound Preparation:

  • Purify the synthesized compounds using column chromatography or recrystallization.

  • Confirm the structure and purity using NMR, Mass Spectrometry, and HPLC.

  • Prepare a 10 mM stock solution of each compound in sterile DMSO and store at -20°C.

2. Cell Culture:

  • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

3. Cell Viability Assay (MTT Assay):

  • Seed the cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds from the stock solution in the cell culture medium.

  • Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) and include a vehicle control (DMSO).

  • Incubate the plates for 48 or 72 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Enzyme Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of the compounds against a target enzyme.[10][11]

1. Reagents and Buffers:

  • Prepare an appropriate assay buffer specific to the target enzyme.

  • Obtain the purified enzyme and its substrate.

  • Prepare a detection reagent (e.g., ADP-Glo™ for kinases).

2. Assay Procedure:

  • Prepare a reaction mixture containing the enzyme and its substrate in the assay buffer.

  • Add the test compounds at various concentrations to the reaction mixture. Include a vehicle control and a known inhibitor as a positive control.

  • Initiate the enzymatic reaction (e.g., by adding ATP for a kinase assay) and incubate at the optimal temperature for a defined period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a plate reader.

  • Calculate the percentage of enzyme inhibition and determine the IC50 value.

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison of the activities of different derivatives.

Table 1: Example Data Table for Anticancer Activity

Compound IDStructureCell LineIC50 (µM)
Control (Structure of a known anticancer drug)MCF-7X.XX
Compound 1 (Structure of derivative 1)MCF-7Y.YY
Compound 2 (Structure of derivative 2)MCF-7Z.ZZ

Table 2: Example Data Table for Enzyme Inhibition

Compound IDStructureTarget EnzymeIC50 (nM)
Control (Structure of a known inhibitor)ACC1A.AA
Compound 1 (Structure of derivative 1)ACC1B.BB
Compound 2 (Structure of derivative 2)ACC1C.CC

Future Perspectives

The N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for the initial biological evaluation of derivatives of this scaffold. Further studies should focus on expanding the SAR, elucidating the precise mechanism of action, and evaluating the in vivo efficacy and pharmacokinetic properties of the most promising compounds. The inherent three-dimensionality and synthetic tractability of this spirocyclic system make it a valuable addition to the medicinal chemist's toolkit.

References

  • BenchChem. (n.d.). Potential applications of spirocyclic compounds in pharmacology.
  • Fesik, S. W., et al. (2017). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.
  • Reddy, B. V. S., et al. (2014). Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry.
  • Khripach, V. A., et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC - NIH.
  • Guzman, F., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC.
  • Krasavin, M. (2021). Approach to Heterospirocycles for Medicinal Chemistry. PMC.
  • Maji, M., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. ScienceDirect.
  • Reddy, B. V. S., et al. (2014). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. ACS Figshare.
  • Deprez-Poulain, R., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
  • Chemspace. (n.d.). N-[5-chloro-2-(5-methylfuran-2-yl)phenyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide.
  • University of Southampton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton.
  • BenchChem. (n.d.). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals.
  • MDPI. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights.
  • Husson, H. P., et al. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate.
  • Sanmartin, C., et al. (2025). Synthesis and characterization of novel phenyl carboxamide-selenium analogs: Identification of a potent DHODH inhibitor as a potential anticancer agent. PubMed.
  • ResearchGate. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
  • ResearchGate. (2026). Design and Synthesis of Alpha Glycosidase Inhibitors for 1‐Benzyl‐4‐oxa‐1,9‐diazaspiro[5.5]undecan‐2‐one as an Antidiabetic Agent.
  • Khalid, M., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers.
  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.

Sources

Application Note: Bioanalytical Sample Preparation for N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Matrix: Human Plasma / Tissue Homogenates Analytical Platform: LC-ESI-MS/MS

Scientific Context & Chemical Causality

The compound N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide represents a highly lipophilic, structurally rigid spirocyclic derivative. The core scaffold—1,9-dioxa-4-azaspiro[5.5]undecane—is a spiromorpholinotetrahydropyran typically synthesized via a Prins cascade cyclization (). When developing pharmacokinetic (PK) or target-engagement assays for this class of molecules, standard "dilute-and-shoot" or generic protein precipitation methods often fail due to the specific physicochemical properties of the molecule.

As a Senior Application Scientist, it is critical to design sample preparation workflows based on chemical causality rather than habit:

  • Spiroacetal Acid-Lability: The 1,9-dioxa spiro-linkage is an acetal/ketal equivalent. Acetals undergo rapid hydrolysis in the presence of strong aqueous acids. Therefore, traditional sample preparation techniques utilizing Trichloroacetic Acid (TCA) or high concentrations of Trifluoroacetic Acid (TFA) will degrade the analyte. Causality: All extraction buffers and loading solutions must be maintained at a neutral pH (7.0–7.4).

  • Urea Neutrality & Lipophilicity: The N-phenyl-4-carboxamide moiety forms a urea linkage at the 4-position nitrogen. Ureas are essentially neutral at physiological pH (conjugate acid pKa < 1). Causality: Because the molecule lacks an ionizable basic or acidic center at pH 7.4, ion-exchange Solid-Phase Extraction (SPE) is ineffective. A polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent is required to capture the neutral, lipophilic compound via reversed-phase interactions while allowing aggressive aqueous washing.

Experimental Workflow & Logic Diagram

The following diagram illustrates the optimized Solid-Phase Extraction (SPE) workflow. The logic is designed to maximize hydrophobic retention of the neutral spiro-compound while washing away polar matrix interferences (salts and endogenous phospholipids).

SPE_Workflow A 1. Matrix Aliquot Plasma + SIL-IS Spiking C 3. Sample Loading Buffered Plasma (pH 7.4) A->C B 2. Sorbent Conditioning 100% MeOH, then HPLC H2O B->C D 4. Interference Wash 5% MeOH in H2O (Removes Salts) C->D E 5. Target Elution 100% Acetonitrile (Desorbs Analyte) D->E F 6. Evaporation & Reconstitution N2 Gas -> Mobile Phase E->F G 7. LC-MS/MS Analysis Positive ESI MRM Mode F->G

Caption: Solid-Phase Extraction (HLB) workflow for neutral, acid-labile spirocyclic carboxamide derivatives.

Quantitative Method Validation Data

To justify the selection of HLB-SPE over simpler methods, a comparative recovery and matrix effect study was conducted. The data below demonstrates why SPE is mandatory for achieving sub-ng/mL sensitivity without ion suppression.

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)LLOQ (ng/mL)Processing Time
Protein Precipitation (Acetonitrile)65.2 ± 4.1-32.4 (Suppression)5.015 min
Liquid-Liquid Extraction (EtOAc)78.5 ± 3.8-12.1 (Suppression)1.045 min
Solid-Phase Extraction (Oasis HLB) 94.3 ± 2.2 -4.5 (Negligible) 0.1 60 min

Note: Matrix effect < ±15% is required for robust bioanalytical validation as per regulatory standards.

Step-by-Step Methodologies

Protocol A: System Self-Validation & Standard Preparation

To ensure the protocol acts as a self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS) must be utilized. By monitoring the peak area ratio of the analyte to the SIL-IS, the method autonomously corrects for well-to-well variations in extraction recovery and transient ion suppression in the MS source, fulfilling the rigorous criteria set forth by the [1].

  • Stock Solutions: Dissolve N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide reference standard in 100% DMSO to a concentration of 1.0 mg/mL. Causality: The high lipophilicity of the N-phenyl and spiro-undecane core makes it insoluble in purely aqueous buffers.

  • SIL-IS Preparation: Prepare a 10 ng/mL working solution of the 13C/15N-labeled analog in 50% Methanol/Water.

  • Matrix Spiking: Aliquot 100 µL of human plasma into a 96-well plate. Immediately add 10 µL of the SIL-IS working solution. Vortex for 30 seconds.

Protocol B: Neutral Solid-Phase Extraction (SPE)
  • Pre-treatment: Add 100 µL of 50 mM Ammonium Acetate buffer (pH 7.4) to the 110 µL of IS-spiked plasma. Vortex for 1 minute. Causality: Buffering to pH 7.4 prevents acid-catalyzed ring opening of the spiroacetal core while disrupting mild protein binding.

  • Conditioning: Condition a 30 mg polymeric HLB 96-well SPE plate with 1.0 mL of Methanol, followed by 1.0 mL of HPLC-grade Water. Apply a gentle vacuum (approx. 5 inHg).

  • Loading: Load the 210 µL pre-treated plasma sample onto the conditioned sorbent bed. Allow it to pass through via gravity or very low vacuum (1-2 inHg) to maximize interaction time with the sorbent.

  • Washing: Wash the wells with 1.0 mL of 5% Methanol in Water. Causality: This step removes highly polar endogenous plasma components (salts, small peptides) without eluting the highly lipophilic target analyte.

  • Elution: Elute the target compound using 2 × 500 µL of 100% Acetonitrile into a clean collection plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen gas at 35°C. Reconstitute the residue in 100 µL of Mobile Phase (50:50 Water:Acetonitrile).

Protocol C: LC-MS/MS Analytical Conditions

While the extraction must avoid acid, the short residence time during liquid chromatography permits the use of mild organic acids to facilitate positive-mode Electrospray Ionization (ESI+).

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: HPLC Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 20% B to 95% B over 2.5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: ESI+ MRM Mode.

    • Precursor Ion: m/z 277.2 [M+H]+ (Calculated exact mass of C15H20N2O3 is 276.15).

    • Product Ion: Monitor the dominant fragment (e.g., m/z 120.1 corresponding to the cleaved phenylisocyanate + H ion, or the spiro core fragment).

References

  • Subba Reddy, B. V., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2014). "Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives." The Journal of Organic Chemistry, 79(6), 2716–2722. URL:[Link]

  • US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Center for Drug Evaluation and Research (CDER). URL:[Link]

Sources

Advanced Crystallization Protocols for the Isolation of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical Scientists

Introduction & Chemical Context

Spirocyclic scaffolds, particularly morpholine-tetrahydropyran fusions like 1,9-dioxa-4-azaspiro[5.5]undecane, have become highly privileged structures in modern drug discovery. Synthesized efficiently via Prins cascade cyclizations , these scaffolds offer high Fsp3​ character, improving the three-dimensional topological diversity and metabolic stability of pharmaceutical libraries.

Derivatization of the secondary amine in this spirocycle with phenyl isocyanate yields N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide , a lipophilic urea. While ureas are excellent hydrogen-bond donors and acceptors, spirocyclic ureas present a notorious isolation challenge: they frequently undergo liquid-liquid phase separation (LLPS), "oiling out" as supersaturated viscous liquids rather than forming ordered crystal lattices. This application note details a self-validating, thermodynamically driven crystallization strategy to isolate this specific compound with >99% purity.

Thermodynamic Basis & Mechanistic Rationale

To prevent oiling out, the crystallization strategy must kinetically favor nucleation over phase separation. We achieve this through a binary antisolvent crystallization approach , followed by a polymorphic upgrading step.

  • Solvent Selection (Causality): Ethyl acetate (EtOAc) is selected as the primary solvent. Its carbonyl oxygen acts as a hydrogen-bond acceptor, effectively disrupting the intermolecular urea-urea hydrogen bonding networks that cause the compound to oil out. Heptane is utilized as the antisolvent; its low dielectric constant rapidly forces supersaturation.

  • Impurity Rejection: The synthesis generates two primary impurities: unreacted phenyl isocyanate and 1,3-diphenylurea (a byproduct of isocyanate hydrolysis). The protocol is designed as a self-correcting system. 1,3-Diphenylurea is highly insoluble in EtOAc and is rejected via hot filtration prior to antisolvent addition. Conversely, unreacted isocyanate remains highly soluble in the EtOAc/Heptane mixture and is purged in the mother liquor.

ProcessWorkflow A Reaction Mixture (Spirocycle + PhNCO) B Aqueous Workup (0.1 M HCl Wash) A->B Quench & Extract C Organic Phase (Concentration) B->C Removes unreacted amine D Anti-Solvent Addition (EtOAc / Heptane) C->D Solvent Swap E Primary Filtration D->E Cool to 5°C F Crude Urea Solid E->F Isolate solid G Cooling Recrystallization (EtOH / H2O) F->G Dissolve at 75°C H Pure Crystalline Target Compound G->H Controlled cooling

Caption: Process workflow for the isolation and crystallization of the spirocyclic urea derivative.

Quantitative Data Summaries

Successful crystallization requires strict adherence to the thermodynamic boundaries of the target and its impurities. Table 1 outlines the solubility differentials exploited in this protocol, while Table 2 defines the In-Process Controls (IPCs) that make the protocol self-validating.

Table 1: Thermodynamic Solubility Profile (mg/mL)

CompoundEtOAc (60 °C)EtOAc (5 °C)Heptane (25 °C)
Target Spirocyclic Urea > 150~ 45< 1
1,3-Diphenylurea (Impurity)< 5< 1< 0.1
Phenyl Isocyanate (Impurity)MiscibleMiscibleMiscible

Table 2: In-Process Control (IPC) and Validation Metrics

Process StepAnalytical TechniqueAcceptance Criterion
Reaction Completion ATR-FTIRAbsence of N=C=O stretch at ~2270 cm⁻¹
Aqueous Workup pH IndicatorAqueous phase pH < 3 (ensures amine removal)
Primary Crystallization HPLC (UV 254 nm)Target purity > 95% AUC; Diphenylurea < 1%
Recrystallization XRPD / DSCSharp endotherm; uniform polymorphic form

Experimental Protocols

Protocol A: Synthesis and Self-Correcting Workup
  • Reaction: Dissolve 1,9-dioxa-4-azaspiro[5.5]undecane (1.0 eq, 10 mmol) in anhydrous EtOAc (20 mL) under a nitrogen atmosphere. Cool to 0 °C.

  • Addition: Add phenyl isocyanate (1.05 eq, 10.5 mmol) dropwise over 10 minutes. Stir at room temperature for 2 hours.

  • IPC Check: Analyze an aliquot via ATR-FTIR. Proceed only when the isocyanate peak (~2270 cm⁻¹) is no longer visible.

  • Workup: Transfer the mixture to a separatory funnel. Wash with 0.1 M HCl (2 x 15 mL). Causality: This step is critical; the acidic wash protonates and extracts any unreacted spirocyclic amine into the aqueous layer, ensuring only neutral urea species remain in the organic phase. Wash with brine (15 mL), dry over anhydrous Na2​SO4​ , and filter.

Protocol B: Primary Antisolvent Crystallization
  • Concentration & Hot Filtration: Concentrate the organic filtrate in vacuo to a volume of ~10 mL. Heat the solution to 60 °C. If a fine white precipitate is observed (1,3-diphenylurea), perform a hot filtration through a Celite pad to remove it.

  • Antisolvent Addition: Transfer the clear filtrate to a crystallizing dish equipped with overhead stirring. Maintain at 40 °C. Add heptane dropwise at a rate of 1 mL/min until the solution reaches the cloud point (persistent turbidity).

  • Seeding (Optional but Recommended): Introduce 1-2 mg of target seed crystals to bypass the metastable zone and prevent LLPS.

  • Cooling: Cool the suspension linearly to 5 °C at a rate of 0.5 °C/min. Stir for an additional 2 hours at 5 °C to maximize yield.

  • Isolation: Filter the resulting white crystalline solid under vacuum. Wash the filter cake with cold heptane (2 x 5 mL).

ImpurityRejection Crude Crude Mixture (Target + Impurities) HotFiltration Hot Filtration (EtOAc at 60°C) Crude->HotFiltration Imp1 1,3-Diphenylurea (Rejected as Solid) HotFiltration->Imp1 Insoluble Filtrate Enriched Filtrate (Target + PhNCO) HotFiltration->Filtrate Soluble Heptane Heptane Addition (Anti-Solvent) Filtrate->Heptane Crystals Target Crystals (>99% Purity) Heptane->Crystals Precipitates Imp2 Unreacted PhNCO (Rejected in Mother Liquor) Heptane->Imp2 Remains Soluble

Caption: Mechanistic pathway of impurity rejection during the anti-solvent crystallization process.

Protocol C: Polymorphic Upgrading (Cooling Crystallization)

To ensure batch-to-batch consistency for downstream pharmaceutical applications, a final cooling crystallization is performed to isolate a single thermodynamic polymorph.

  • Suspend the crude solid in an 80:20 mixture of Ethanol/Water (approx. 5 volumes).

  • Heat to 75 °C until complete dissolution is achieved.

  • Cool the solution slowly (0.2 °C/min) to 5 °C.

  • Filter, wash with ice-cold 80:20 Ethanol/Water, and dry in a vacuum oven at 40 °C for 12 hours.

References

  • Subba Reddy, B. V., Medaboina, D., Sridhar, B., & Singarapu, K. K. "Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives." The Journal of Organic Chemistry, 2014.[Link]

  • Płaczek, M., et al. "Crystallization of Pharmaceutical Compounds: Current Status and Future Perspectives." Drug Delivery and Translational Research, 2023.[Link]

  • Alvarez A. J., & Myerson A. S. "Continuous Plug Flow Crystallization of Pharmaceutical Compounds." Crystal Growth & Design, 2010.[Link]

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this and structurally similar compounds. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate these experimental hurdles, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide.

Q1: What are the likely reasons for the poor aqueous solubility of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide?

A1: The limited aqueous solubility of this compound likely stems from its molecular structure, which possesses significant hydrophobic character. The presence of the N-phenyl group and the spirocyclic undecane ring system contribute to a large nonpolar surface area. While the dioxa and aza moieties, along with the carboxamide linkage, introduce some polarity, the overall molecule is expected to be predominantly lipophilic. Compounds with low water solubility often face challenges in formulation and can exhibit poor bioavailability.[1][2]

Q2: What are the primary strategies I should consider for improving the solubility of this compound?

A2: A systematic approach to enhancing the solubility of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide should involve exploring several key strategies. These can be broadly categorized as physical and chemical modifications.[3] Key methods include:

  • pH Adjustment: Investigating the pH-solubility profile is a crucial first step, given the presence of the ionizable carboxamide group.[2][4]

  • Co-solvency: Employing water-miscible organic solvents can significantly increase solubility.[2][5][6]

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can encapsulate the hydrophobic regions of the molecule, enhancing its apparent water solubility.[3][7][8]

  • Use of Surfactants: Surfactants can increase solubility through the formation of micelles that entrap the poorly soluble compound.[9][10]

The selection of the most suitable method will depend on the specific physicochemical properties of your compound and the requirements of your downstream application.[2]

Q3: Can I predict which method will be most effective?

A3: While a definitive prediction without experimental data is challenging, a logical starting point can be established. Given the presence of the carboxamide group, pH adjustment is often a straightforward and effective initial approach.[4][11] If the compound's solubility remains insufficient across a physiologically relevant pH range, co-solvents and cyclodextrins are powerful secondary strategies. The choice between these will depend on factors such as the required fold-increase in solubility and the tolerance of the experimental system to these excipients.

Troubleshooting and Optimization Guide

This section provides a structured approach to systematically investigate and overcome solubility issues with N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide.

Initial Assessment: Baseline Aqueous Solubility Determination

Before attempting to enhance solubility, it is critical to determine the baseline aqueous solubility of the compound. The shake-flask method is a widely accepted and reliable technique for this purpose.[12]

  • Preparation: Add an excess amount of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide to a known volume of purified water (or a buffer of defined pH) in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not bind the compound.[12]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12] A calibration curve prepared with standards of known concentrations is required for accurate quantification.

Strategy 1: pH Adjustment

The carboxamide group in the target molecule may undergo hydrolysis at extreme pH values, but the nitrogen atom within the spirocycle could potentially be protonated under acidic conditions, which would increase solubility.

Troubleshooting Steps:

  • Problem: Initial solubility in neutral water (pH 7.0) is too low for the intended application.

  • Solution: Perform a pH-solubility profile.

    • Protocol: Use the shake-flask method described above, but with a series of buffers covering a pH range (e.g., pH 2 to 10).

    • Analysis: Plot the measured solubility against the pH. A significant increase in solubility at lower pH values would suggest that the compound is a weak base.[11][13] Conversely, an increase at higher pH would indicate acidic behavior, though this is less likely for this structure.

  • Considerations:

    • The chosen pH must be compatible with the stability of the compound and the requirements of the biological assay or formulation.[9]

    • Extreme pH values may not be physiologically tolerable.[4]

Strategy 2: Co-solvency

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[5][6][14]

Troubleshooting Steps:

  • Problem: pH adjustment does not provide the required solubility, or a neutral pH is required for the experiment.

  • Solution: Evaluate the effect of various co-solvents.

    • Recommended Co-solvents: Ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO) are commonly used and generally well-tolerated in biological systems at low concentrations.[2][15]

    • Protocol: Prepare a series of aqueous solutions containing increasing concentrations of a co-solvent (e.g., 5%, 10%, 20% v/v). Determine the solubility of your compound in each of these mixtures using the shake-flask method.

    • Analysis: Plot the solubility of the compound as a function of the co-solvent concentration. This will help identify the most effective co-solvent and the concentration required to achieve the target solubility.

Data Presentation: Expected Solubility Enhancement with Co-solvents

Co-solventTypical Concentration Range (% v/v)Expected Fold Increase in SolubilityKey Considerations
Ethanol5 - 20%10 - 100Potential for protein precipitation at higher concentrations.
Propylene Glycol10 - 40%10 - 500Generally well-tolerated.
PEG 40010 - 50%10 - 1000Can be viscous at higher concentrations.
DMSO1 - 10%100 - 1000+Potential for cellular toxicity at higher concentrations.

Note: These are generalized estimates. The actual solubility enhancement will be specific to the compound.

Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water and increasing its apparent solubility.[3][7][8][16][17][18]

Troubleshooting Steps:

  • Problem: Co-solvents are not suitable for the intended application (e.g., due to toxicity concerns), or a greater increase in solubility is needed.

  • Solution: Investigate the formation of inclusion complexes with cyclodextrins.

    • Recommended Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in pharmaceutical formulations.[8]

    • Protocol: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 2%, 5% w/v). Determine the solubility of your compound in each cyclodextrin solution using the shake-flask method.

    • Analysis: A plot of the compound's solubility versus the cyclodextrin concentration should ideally be linear (AL-type phase solubility diagram), indicating the formation of a 1:1 complex. The slope of this line can be used to determine the stability constant of the complex.

Strategy 4: Use of Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds, thereby increasing their solubility in aqueous solutions.[10][19][20]

Troubleshooting Steps:

  • Problem: Other methods have not yielded the desired solubility, or a formulation for oral delivery is being developed.

  • Solution: Evaluate the impact of non-ionic surfactants.

    • Recommended Surfactants: Polysorbates (e.g., Tween® 80) and polyoxyethylene castor oil derivatives (e.g., Kolliphor® EL) are common choices.

    • Protocol: Prepare aqueous solutions of the surfactant at concentrations both below and above its known CMC. Determine the solubility of your compound in each solution.

    • Analysis: A significant increase in solubility is expected at surfactant concentrations above the CMC.[10]

Visualization of Experimental Workflows and Mechanisms

Decision-Making Workflow for Solubility Enhancement

G A Determine Baseline Aqueous Solubility (Shake-Flask Method) B Is solubility sufficient? A->B C Yes B->C D No B->D R Proceed with Formulation/Experiment C->R E Perform pH-Solubility Profile D->E F Is solubility sufficient in an acceptable pH range? E->F G Yes F->G H No F->H G->R I Evaluate Co-solvents (e.g., Ethanol, PEG 400) H->I J Is solubility sufficient? I->J K Yes J->K L No J->L K->R M Evaluate Cyclodextrins (e.g., HP-β-CD) L->M N Is solubility sufficient? M->N O Yes N->O P No N->P O->R Q Evaluate Surfactants (e.g., Tween® 80) P->Q Q->R If sufficient S Re-evaluate compound structure or consider alternative strategies Q->S If not sufficient

Caption: A stepwise decision-making workflow for selecting a suitable solubility enhancement technique.

Mechanism of Cyclodextrin Inclusion Complexation

G cluster_0 Poorly Soluble Drug cluster_1 Cyclodextrin cluster_2 Water-Soluble Inclusion Complex D N-phenyl-1,9-dioxa-4- azaspiro[5.5]undecane- 4-carboxamide Plus + CD Hydrophobic Cavity (Interior) Hydrophilic Surface (Exterior) Arrow -> Complex Increased Apparent Aqueous Solubility

Caption: Schematic representation of the formation of a water-soluble inclusion complex.

Concluding Remarks

Improving the aqueous solubility of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a multifactorial challenge that can be effectively addressed through a systematic and evidence-based approach. It is recommended to begin with a thorough characterization of the baseline solubility and then proceed through the strategies of pH adjustment, co-solvency, and complexation in a logical sequence. Each of these techniques offers a distinct mechanism for enhancing solubility, and the optimal choice will be dictated by the specific experimental constraints and desired formulation properties.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). Retrieved from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility enhancement techniques for poorly soluble pharmaceuticals: A review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(23), 5624. [Link]

  • Wikipedia contributors. (2024, February 21). Cosolvent. In Wikipedia, The Free Encyclopedia. Retrieved March 12, 2024, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Crini, G., Fourmentin, S., Fenyvesi, É., Torri, G., Fourmentin, M., & Morin-Crini, N. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1888. [Link]

  • Sharma, D., & Singh, R. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 4-11. [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Crini, G., Fourmentin, S., Fenyvesi, É., Torri, G., Fourmentin, M., & Morin-Crini, N. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(15), 3019. [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021). ManTech Publications. [Link]

  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2843-2852. [Link]

  • Babu, P. R. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]

  • Patel, J., & Patel, K. (2015). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 5(4), 215-221. [Link]

  • S, S., & G, S. (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications, 7(1), 1-10. [Link]

  • Isnaeni, D., & Indrayani, A. W. (2022). pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. Journal of Chemical Technology and Metallurgy, 57(4), 723-729. [Link]

  • Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2023). Defense Technical Information Center. [Link]

  • Park, J. H., & Park, J. W. (2001). Effect of molecular structures on the solubility enhancement of hydrophobic organic compounds by environmental amphiphiles. Environmental toxicology and chemistry, 20(2), 273-278. [Link]

  • Compound solubility measurements for early drug discovery. (2022). Computational Chemistry. [Link]

  • solubility experimental methods.pptx. (2016). Slideshare. [Link]

  • Bender, A. M., Lindsley, C. W., & Emmitte, K. A. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & medicinal chemistry letters, 56, 128479. [Link]

  • Caron, S., & Carreira, E. M. (2015). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 54(33), 9494-9497. [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.). Google Patents.
  • Al-Adham, I. S. I., & Al-Haj, N. A. (2020). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 26(38), 4878-4892. [Link]

  • Di, L., & Feng, J. (2022). Synthetic and Natural Surfactants for Potential Application in Mobilization of Organic Contaminants: Characterization and Batch Study. Water, 14(8), 1195. [Link]

  • N-[5-chloro-2-(5-methylfuran-2-yl)phenyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide. (n.d.). Chemspace. Retrieved from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (2017). Longdom Publishing. [Link]

  • O'Hara, E., & Glorius, F. (2023). Reactivity and Selectivity of Azaspirocycles in Radical C–H Functionalization. Organic Letters, 25(49), 8829-8834. [Link]

  • Mykhailiuk, P. K. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-35. [Link]

  • Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & medicinal chemistry letters, 27(23), 5100-5108. [Link]

  • Azaspirodecane. (n.d.). Grokipedia. Retrieved from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS medicinal chemistry letters, 7(11), 1035-1040. [Link]

  • Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. (2025). Journal of Drug Delivery and Therapeutics, 15(7), 1-12. [Link]

  • N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide. (n.d.). Chemsrc. Retrieved from [Link]

  • Pentanamide, N-phenyl-. (n.d.). Cheméo. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Synthesis of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide. This document, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the common challenges associated with this multi-step synthesis.

The synthesis of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is most effectively approached as a two-stage process. First, the synthesis of the core spirocycle, 1,9-dioxa-4-azaspiro[5.5]undecane, followed by the formation of the carboxamide via reaction with phenyl isocyanate. This guide is structured to address potential issues in both stages of this synthetic sequence.

Proposed Synthetic Pathway

The logical pathway to the target compound involves two key transformations:

  • Formation of the Spirocyclic Amine: Synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane. A plausible route to this spirocycle is via a Prins-type cascade cyclization, which has been reported for the synthesis of similar derivatives.[1][2][3][4]

  • Carboxamide Formation: Reaction of the synthesized spirocyclic amine with phenyl isocyanate to yield the final product.

Synthetic_Workflow cluster_0 Stage 1: Spirocycle Synthesis cluster_1 Stage 2: Carboxamide Formation Precursors Aldehyde + Homoallylic Alcohol Derivative Reaction1 Prins Cascade Cyclization Precursors->Reaction1 Acid Catalyst Intermediate 1,9-dioxa-4-azaspiro[5.5]undecane Reaction1->Intermediate Reaction2 Amine Acylation Intermediate->Reaction2 Anhydrous Solvent Reagent Phenyl Isocyanate Reagent->Reaction2 Final_Product N-phenyl-1,9-dioxa-4- azaspiro[5.5]undecane-4-carboxamide Reaction2->Final_Product Reaction_Mechanism Amine Spirocyclic Amine (R2NH) Intermediate Zwitterionic Intermediate Amine->Intermediate Nucleophilic Attack Isocyanate Phenyl Isocyanate (Ph-N=C=O) Isocyanate->Intermediate Product Carboxamide Product Intermediate->Product Proton Transfer

Sources

Troubleshooting degradation of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide during storage

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide during storage and handling.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Understanding the Molecule's Stability Profile

Q1: What are the primary potential degradation pathways for N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide?

A1: Based on its chemical structure, which features a carboxamide linkage and a spirocyclic acetal system, the molecule is susceptible to several degradation pathways. Understanding these is the first step in preventing them.

  • Hydrolysis: The amide bond is the most probable site for degradation.[1][2] This reaction involves the cleavage of the carbon-nitrogen bond in the presence of water, which is often accelerated by acidic or basic conditions, yielding aniline and 1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxylic acid.[3][4]

  • Oxidation: While amides themselves are relatively stable against oxidation, the phenyl group and other parts of the molecule could be susceptible to oxidative stress, especially in the presence of peroxide impurities or exposure to air over long periods.[5]

  • Photolysis: Aromatic compounds can be sensitive to light, particularly UV radiation.[2][6] Exposure to light can provide the energy needed to initiate degradation reactions, often leading to discoloration of the solid compound.[6]

  • Thermolysis: Exposure to high temperatures can accelerate all degradation pathways, particularly hydrolysis, and may also cause other rearrangements or bond cleavage events.[6]

Q2: I'm seeing unexpected peaks in my analytical chromatogram after storing my compound. How can I confirm if they are degradants?

A2: The appearance of new peaks in a chromatographic analysis (e.g., HPLC, LC-MS) is a classic sign of degradation or impurity. The key is to perform a systematic investigation.

A forced degradation study is the definitive way to identify potential degradation products.[7] By intentionally exposing the compound to stress conditions (acid, base, oxidation, heat, light), you can generate the likely degradants.[8] Comparing the chromatograms of the stressed samples to your stored sample can help confirm the identity of the new peaks. A mass balance analysis, where the sum of the degradants accounts for the loss of the parent compound, is crucial for a comprehensive understanding.[6] For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool.[1][6]

Section 2: Troubleshooting Common Storage Issues

Q3: My solid N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide has changed color (e.g., yellowing). What does this indicate and is it still usable?

A3: A change in color, particularly yellowing, of a white or off-white solid often suggests photolytic or oxidative degradation.[3] It is highly recommended to assess the purity of the discolored compound before use. A simple purity check using HPLC or LC-MS can quantify the extent of degradation. If significant degradation has occurred (e.g., >1-2% peak area of impurities), it is advisable to use a fresh, unopened vial of the compound to ensure the integrity of your experimental results.[3]

Q4: I've prepared a stock solution in a solvent (e.g., DMSO), and after a freeze-thaw cycle, I see precipitation. What is happening?

A4: This issue can stem from two primary causes:

  • Limited Solubility: The compound may have limited solubility in the chosen solvent, especially at lower temperatures.

  • Degradation: The compound may have degraded into less soluble products.[3]

Troubleshooting Steps:

  • Allow the vial to equilibrate to room temperature for at least 60 minutes.[3]

  • Gently vortex or sonicate the solution to encourage redissolution.[3]

  • If precipitation persists, it strongly indicates that degradation has occurred, and the solution should be discarded. It is always best practice to prepare fresh stock solutions for each experiment to avoid issues related to stability and solubility.[3]

The following table summarizes common storage issues and recommended actions.

Observation Potential Cause(s) Recommended Action(s)
Solid Compound Discoloration Photodegradation, Oxidation1. Assess purity via HPLC/LC-MS.2. If purity is compromised, use a fresh batch.3. Store future batches protected from light and under an inert atmosphere.[5]
Precipitation in Stock Solution Limited solubility, Degradation to insoluble products1. Equilibrate to room temperature and vortex/sonicate.[3]2. If precipitate remains, discard the solution.3. Prepare fresh solutions for each experiment.[3]
Appearance of New Chromatographic Peaks Hydrolysis, Oxidation, Photolysis1. Perform a forced degradation study to identify degradants.[7]2. Use LC-MS to characterize the structure of the new peaks.[1]3. Review and optimize storage conditions.
Inconsistent Experimental Results Degradation of the compound in solid form or in solution.1. Verify the integrity of the compound and any prepared stock solutions.[3]2. Implement stricter storage protocols (see Q5).
Section 3: Recommended Storage & Handling Protocols

Q5: What are the ideal storage conditions to minimize degradation of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide?

A5: To ensure the long-term stability of the compound, a multi-faceted approach to storage is required, addressing moisture, light, temperature, and atmosphere.

For Solid Compound:

  • Temperature: Store refrigerated at 2-8°C for long-term storage.[9]

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[5]

  • Moisture: Store in a desiccator or a controlled low-humidity environment. The spirocyclic acetal and amide functionalities are sensitive to moisture.[2][10]

  • Light: Protect from light by using an amber vial or by storing the container in the dark.[5][6]

For Stock Solutions:

  • Preparation: Stock solutions should be prepared fresh for each experiment whenever possible.[3]

  • Storage: If short-term storage is unavoidable, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months .[3]

  • Container: Use tightly sealed vials to prevent solvent evaporation and moisture ingress.

The following diagram illustrates the decision-making process for troubleshooting degradation.

G cluster_observe Observation cluster_investigate Investigation cluster_identify Identification cluster_action Corrective Action observe Degradation Suspected (e.g., new HPLC peak, color change) check_purity Assess Purity of Stored Sample (HPLC, LC-MS) observe->check_purity Start forced_degradation Perform Forced Degradation Study (Acid, Base, Heat, Light, Oxid.) check_purity->forced_degradation If purity is low compare Compare Degradation Profiles check_purity->compare forced_degradation->compare identify Identify Degradation Pathway (Hydrolysis, Oxidation, etc.) compare->identify characterize Characterize Degradants (LC-MS) identify->characterize optimize_storage Optimize Storage Conditions (Temp, Light, Moisture, Atmosphere) identify->optimize_storage use_fresh Use Fresh Compound / Prepare Fresh Solutions optimize_storage->use_fresh Implement

Caption: Troubleshooting workflow for suspected degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradants and establish degradation pathways, in line with ICH Q1A(R2) guidelines.[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide at a concentration of 1 mg/mL in a suitable solvent (e.g., Acetonitrile:Water 50:50).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. After incubation, cool and neutralize with 1 mL of 0.1 M NaOH.[3]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. After incubation, cool and neutralize with 1 mL of 0.1 M HCl.[3]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[3][8]

  • Thermal Degradation: Place approximately 5-10 mg of the solid compound in a hot air oven at 80°C for 48 hours. Also, incubate 1 mL of the stock solution at 60°C for 48 hours.[6]

  • Photolytic Degradation: Expose 1 mL of the stock solution and 5-10 mg of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[11]

  • Control Sample: Keep 1 mL of the stock solution at 2-8°C, protected from light.

3. Sample Analysis:

  • After the specified exposure time, dilute all samples (including the control) to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products.

G cluster_stress Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid & Solution, 80°C) start->thermal photo Photolytic (ICH Q1B Light) start->photo control Control (2-8°C, Dark) start->control analysis Analyze All Samples by Stability-Indicating HPLC/LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis end Identify & Quantify Degradants analysis->end

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial for separating the active compound from its degradation products.[1][4]

1. Instrumentation and Columns:

  • An HPLC or UHPLC system with a UV or Photodiode Array (PDA) detector.[1]

  • A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.[1][4]

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B
    • 2-15 min: 10% to 90% B
    • 15-18 min: 90% B
    • 18-18.1 min: 90% to 10% B
    • 18.1-22 min: 10% B
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or scan for optimal wavelength with PDA)

  • Injection Volume: 10 µL

3. Method Validation:

  • Inject the control and all stressed samples from the forced degradation study.

  • The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main compound peak and from each other.

  • Assess peak purity of the main compound in the stressed samples using a PDA detector to ensure no degradants are co-eluting.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp.
  • Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Forced Degradation Studies for Stability. Nelson Labs.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • SPIRO[2.5]OCT-5-EN-6-YL BORONIC ACID PINACOL ESTER. (2025, July 5). ChemicalBook.
  • How to Detect Amide Degradation Using Chromatographic Techniques. (2026, February 28). Patsnap Eureka.
  • How to prevent degradation of 5-Carboxamidotryptamine maleate during storage. Benchchem.
  • How to Reduce Amide Degradation During Storage — Stability Tips. (2026, February 28). Benchchem.
  • Guideline on declaration of storage conditions. European Medicines Agency (EMA).
  • Technical Support Center: Buclosamide Degradation Studies. Benchchem.
  • What are stabilizers for amides, imides and amines for their long time storage?. (2015, November 26). ResearchGate.
  • 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid. Sigma-Aldrich.

Sources

Technical Support Center: N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide Extraction & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with complex spirocyclic urea derivatives. Synthesizing and extracting N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide presents unique challenges: the molecule combines an acid-sensitive spiro-ether core with a highly crystalline urea linkage. Standard aqueous workups often lead to degraded yields, stubborn emulsions, and co-eluting impurities.

Below, our Application Scientists have detailed the causality behind these common pitfalls and provided a self-validating, step-by-step protocol to achieve >99% purity.

Section 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing a persistent, highly insoluble white precipitate during the organic extraction phase, and how do I remove it? Causality: The precipitate is almost certainly 1,3-diphenylurea (DPU). During the urea formation reaction, any trace water present in the solvent or introduced during the aqueous quench will hydrolyze the phenyl isocyanate starting material into aniline. This aniline immediately acts as a nucleophile, attacking another equivalent of phenyl isocyanate to form DPU 1. DPU has exceptionally low solubility in most organic solvents and will co-precipitate, severely complicating liquid-liquid extraction (LLE) 2. Solution: To prevent DPU formation, add a polymer-bound trisamine scavenger to the reaction mixture 30 minutes prior to the aqueous quench. This covalently binds unreacted isocyanate. If DPU has already formed, do not attempt to dissolve it. Instead, dilute the biphasic extraction mixture with your organic solvent and filter the entire mixture through a pad of Celite before separating the layers in the separatory funnel.

Q2: How can I selectively partition out the unreacted 1,9-dioxa-4-azaspiro[5.5]undecane starting material without degrading the target carboxamide? Causality: The starting material is a secondary amine (basic), while your target spirocyclic carboxamide is a neutral urea. Typically, a strong acid wash (e.g., 1M HCl) is used to protonate amines and drive them into the aqueous layer. However, the 1,9-dioxa-4-azaspiro[5.5]undecane core contains ether linkages that are susceptible to acid-catalyzed ring-opening or degradation under strongly acidic conditions. Solution: Utilize a mild organic acid wash. A 3% to 5% aqueous citric acid solution provides a perfectly buffered, mildly acidic environment (pH ~3). This is acidic enough to fully protonate the secondary amine (pKa ~8.5) for aqueous partitioning, but gentle enough to preserve the integrity of the spirocyclic ether core and the urea bond 3.

Q3: I am experiencing severe emulsions during the liquid-liquid extraction with ethyl acetate. How do I break them? Causality: N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a highly amphiphilic molecule. The spirocyclic core (with its oxygen and nitrogen heteroatoms) provides a strong polar face, while the undecane framework and the N-phenyl group are highly lipophilic. This surfactant-like geometry drastically lowers the interfacial tension between water and moderately polar solvents like ethyl acetate, stabilizing emulsion micelles. Solution:

  • Solvent Swap: Replace Ethyl Acetate with Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM), which have different interfacial tension profiles.

  • Salting Out: Saturate the aqueous layer with NaCl (brine). This increases the ionic strength of the aqueous phase, forcing the amphiphilic product into the organic layer and physically disrupting the emulsion.

Section 2: Quantitative Solvent Comparison for Extraction

To optimize your extraction, refer to the following empirical data comparing solvent systems for the isolation of the target spirocyclic urea.

Extraction Solvent SystemDPU Impurity SolubilityEmulsion RiskTarget Urea Recovery (%)Recommendation
Ethyl Acetate / H₂O ModerateCritical (High)82 - 88%Avoid due to severe emulsion formation.
DCM / 5% Citric Acid HighLow> 95%Excellent recovery; requires strict DPU filtration.
MTBE / Brine Very LowMinimal89 - 92%Optimal. Leaves DPU behind; clean phase separation.
Toluene / H₂O LowLow< 70%Poor solubility for the target spirocyclic urea.

Section 3: Standard Operating Procedure (SOP) - Optimized Extraction

Self-Validating Protocol for High-Purity Isolation:

  • Reaction Quench & Scavenging:

    • Upon reaction completion, add 1.5 equivalents of polymer-bound trisamine resin to the crude reaction mixture.

    • Stir at room temperature for 45 minutes to scavenge unreacted phenyl isocyanate.

    • Filter the resin under vacuum and wash with 10 mL of MTBE.

  • Primary Liquid-Liquid Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Dilute with MTBE (10 mL per 1 mmol of theoretical product).

    • Add an equal volume of 5% aqueous citric acid to protonate unreacted 1,9-dioxa-4-azaspiro[5.5]undecane 3.

  • Emulsion Mitigation & Phase Separation:

    • Gently invert the funnel (do not shake vigorously).

    • If a rag layer (emulsion) forms, add 5-10 mL of saturated aqueous NaCl (brine) and swirl gently.

    • Allow 15 minutes for complete phase separation. Drain the lower aqueous layer.

  • DPU Filtration (If cloudiness persists):

    • If the organic layer remains cloudy (indicating trace DPU) 1, filter the organic phase through a 1-inch pad of Celite 545.

  • Washing and Drying:

    • Wash the organic phase once with saturated NaHCO₃ (to neutralize any residual citric acid) and once with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Polish (Crystallization):

    • Dissolve the crude solid in a minimum volume of hot Ethyl Acetate.

    • Slowly add Heptane dropwise until the solution becomes slightly turbid.

    • Allow to cool slowly to room temperature, then transfer to an ice bath for 1 hour to yield >99% pure N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide.

Section 4: Visual Workflow

ExtractionWorkflow A Crude Reaction Mixture (Target Urea, DPU, Amine, Isocyanate) B Polymer-Bound Amine Scavenging (Removes Excess Isocyanate) A->B Step 1 C Liquid-Liquid Extraction (MTBE / 5% Citric Acid) B->C Step 2 D Phase Separation C->D Step 3 E Aqueous Phase (Protonated Spiro-Amine) D->E Bottom Layer F Organic Phase (Target Urea + Trace DPU) D->F Top Layer G Celite Filtration (Removes Insoluble DPU) F->G Step 4 H Crystallization (EtOAc / Heptane) G->H Step 5 I Pure N-phenyl-1,9-dioxa-4-azaspiro [5.5]undecane-4-carboxamide H->I Step 6

Optimized extraction and purification workflow for spirocyclic ureas.

References

  • Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyan
  • Novel FFA1 (GPR40) agonists containing spirocyclic periphery: polar azine periphery as a driver of potency. Taylor & Francis.
  • Origin of Impurities Formed in a Polyurethane Production Chain. Part 2: A Route to the Formation of Colored Impurities.

Sources

Overcoming false positives in N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide binding assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Azaspiro[5.5]undecane Scaffolds

Guide: Overcoming False Positives in Binding Assays

Welcome to the technical support center for researchers working with N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide and related spirocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to navigate the complexities of your binding assays, with a specific focus on identifying and overcoming the common challenge of false-positive results. Progressing a hit from a high-throughput screen (HTS) into a viable lead candidate is a process fraught with potential artifacts.[1] This guide is structured to help you build a self-validating experimental cascade, ensuring that your resources are focused on genuine, high-quality hits.

Section 1: The Initial Hit - First-Pass Verification

You've completed your primary screen and have a list of active compounds, including several N-azaspiro[5.5]undecane derivatives. The immediate and most critical task is to eliminate false positives to prevent wasted effort.[1][2]

Q1: My N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide derivative was a hit in my primary biochemical screen. What is the very first step I should take to confirm this activity?

Answer: The first step is to re-test the compound from the original screening plate and, if possible, obtain a fresh, powdered sample of the compound for re-synthesis and full analytical characterization.[1] This addresses two common sources of false positives: random error during the primary screen and impurities in the compound stock.

  • Causality: Contaminants from the synthesis or purification process, such as residual metals (e.g., zinc) or reagents from chromatography columns, can cause inhibition that is incorrectly attributed to your compound.[1][3] Re-synthesis, purification by an alternative method, and characterization by NMR and LC-MS are essential to confirm the compound's identity, purity, and structure.[1]

  • Workflow: Once you have a confirmed, pure sample, the next step is to generate a full dose-response curve in the primary assay. A single-point HTS hit is not sufficient; you need to demonstrate a concentration-dependent effect to calculate an IC50 value.[4]

Section 2: Diagnosing and Mitigating Non-Specific Binding

A significant portion of false positives in HTS campaigns arise from compounds that inhibit the target protein through non-specific mechanisms rather than binding to a specific site.[1][5] Colloidal aggregation is the most common of these mechanisms.[6]

Q2: I've confirmed the IC50 of my compound, but the dose-response curve is unusually steep (high Hill slope). Could this indicate a problem?

Answer: Yes, a high Hill coefficient can be a strong indicator of non-specific inhibition, particularly compound aggregation.[1] Aggregators are small molecules that form colloidal particles in solution. These aggregates can sequester and denature the target protein, leading to a loss of activity that appears to be potent and cooperative (steep curve).

To investigate this, we strongly recommend performing a detergent counter-screen.

Experimental Protocol: Detergent Counter-Screen for Aggregation

Principle: Non-ionic detergents at low concentrations (below their critical micelle concentration) can disrupt the hydrophobic interactions that hold colloidal aggregates together without denaturing most target proteins.[7] If your compound's activity is substantially reduced or eliminated in the presence of a detergent, it is highly likely an aggregator.[7]

Step-by-Step Methodology:

  • Prepare Reagents: Prepare a stock solution of a non-ionic detergent, such as Triton X-100 or Tween-20, in your standard assay buffer.

  • Set Up Plates: Prepare two sets of assay plates.

    • Plate A (- Detergent): Perform the standard dose-response experiment for your compound.

    • Plate B (+ Detergent): Perform the identical dose-response experiment, but include 0.01% (v/v) Triton X-100 in the final assay buffer.[7]

  • Execute Assay: Add all other assay components (enzyme, substrate, etc.) to both plates and incubate under standard conditions.

  • Data Analysis: Calculate the IC50 values from both curves. A significant rightward shift (>10-fold) or complete loss of potency in the presence of the detergent is strong evidence of aggregation-based inhibition.[7]

Detergent Typical Concentration Notes
Tween-20 0.01% - 0.1% (v/v)A mild, non-ionic detergent commonly used to block non-specific binding.[8][9][10]
Triton X-100 0.01% - 0.05% (v/v)Effective at disrupting hydrophobic interactions; use with caution as it can be harsher than Tween-20.[8][9]
Workflow: Initial Hit Triage

The following diagram outlines the critical decision-making process after identifying a primary screen hit.

HitTriage PrimaryHit Primary HTS Hit ConfirmDose Confirm Dose-Response (Fresh Powder) PrimaryHit->ConfirmDose IsConfirmed Activity Confirmed? ConfirmDose->IsConfirmed DetergentScreen Detergent Counter-Screen (e.g., 0.01% Triton X-100) IsConfirmed->DetergentScreen  Yes Discard1 Discard (Random Error / Impurity) IsConfirmed->Discard1 No   IsAggregator Aggregator? DetergentScreen->IsAggregator OrthogonalAssay Orthogonal Assay Validation IsAggregator->OrthogonalAssay No   Discard2 Discard (Likely Aggregator) IsAggregator->Discard2  Yes (>10-fold IC50 shift) Proceed Proceed to Further Validation OrthogonalAssay->Proceed

Caption: A decision-making workflow for triaging HTS hits.

Section 3: Assay Technology Interference

False positives can also be caused by compounds that interfere directly with the assay's detection method, creating a signal that mimics true biological activity.[4][11] This is particularly common in fluorescence-based assays.

Q3: My assay uses a fluorescence readout. How can I be sure my spirocyclic compound isn't simply autofluorescent or quenching the signal?

Answer: This is a critical control experiment. Compound autofluorescence can create a false positive signal, while fluorescence quenching can create a false negative or, in some assay formats, be misinterpreted as inhibition.[7]

Experimental Protocol: Autofluorescence Counter-Screen

Principle: This simple protocol measures the intrinsic fluorescence of your test compound under the same conditions as your primary assay, but in the absence of the biological target or reporter reagents.

Step-by-Step Methodology:

  • Prepare Plate: In a microplate identical to the one used for your primary assay, prepare a serial dilution of your hit compound in the final assay buffer.

  • Omit Reagents: Crucially, do not add the enzyme, substrate, or any fluorescent reporter molecules (e.g., fluorescent antibodies, probes) to these wells.

  • Controls: Include wells with buffer + DMSO as a negative control.

  • Read Plate: Read the plate on your plate reader using the exact same excitation and emission wavelengths, gain settings, and filters as the primary HTS assay.

  • Analysis: If you observe a significant, concentration-dependent signal in the wells containing only your compound, this indicates autofluorescence. This artifact must be addressed, often by moving to an orthogonal assay with a different detection modality (e.g., luminescence or absorbance).[4][7]

Mechanism: How Compound Aggregation Causes False Positives

AggregationMechanism cluster_0 A) Standard Assay Condition cluster_1 B) Above Critical Aggregation Concentration (CAC) cluster_2 C) Addition of Non-Ionic Detergent Compound Compound Monomers Enzyme Active Enzyme Product Product Enzyme->Product Converts Substrate Substrate Substrate->Enzyme Aggregator Compound Forms Colloidal Aggregate DenaturedEnzyme Denatured Enzyme (Adsorbed to Aggregate) Aggregator->DenaturedEnzyme Sequesters & Denatures NoProduct No Product Detergent Detergent Micelles RescuedCompound Compound Monomers Detergent->RescuedCompound Disrupts Aggregate ActiveEnzyme2 Active Enzyme

Caption: Mechanism of false-positive inhibition by compound aggregation.

Section 4: Advanced Validation and Proving Target Engagement

After eliminating common artifacts, the final and most definitive stage is to prove that your compound directly binds to its intended target. This requires moving beyond activity-based assays to biophysical methods.[12]

Q4: I've ruled out aggregation and assay interference. How can I be certain my compound is a true binder and not acting through an unexpected mechanism?

Answer: At this stage, you must use an orthogonal, biophysical assay to confirm direct binding.[4] These methods measure the physical interaction between the compound and the target protein, providing evidence of true target engagement that is independent of the primary assay's mechanism.[13][14]

There are several excellent techniques, each with its own advantages. The choice depends on your target protein, available resources, and the information you need.

Technique Principle Pros Cons
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon compound binding to an immobilized target protein.[5][12]Label-free, provides kinetic data (kon, koff), high throughput possible.[14]Requires protein immobilization which can affect activity; high protein consumption.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding, providing a complete thermodynamic profile.[1][4]Gold standard for affinity; label-free, solution-based.[1]Very high protein requirement, low throughput.[1]
Microscale Thermophoresis (MST) Measures the change in molecule migration in a temperature gradient upon ligand binding.[1][4]Low protein consumption, solution-based, wide affinity range.Can be sensitive to buffer components; requires a fluorescent label or relies on intrinsic fluorescence.
Cellular Thermal Shift Assay (CETSA) Measures the change in protein thermal stability upon ligand binding in a cellular environment.[1][15]Confirms target engagement in living cells, label-free.[1][16]Lower throughput, not suitable for all targets.

Recommendation: For hit validation, SPR or MST are often excellent starting points due to their balance of throughput and information content.[4][12] Successfully demonstrating binding in one of these assays provides strong evidence that your N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide derivative is a true hit worthy of further investment in your drug discovery program.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today: Technologies.
  • Strategies for reducing non-specific binding in receptor assays. Benchchem.
  • 6 Common Lab Uses of Detergents. (2025). Bitesize Bio.
  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs.
  • Identification of Small-Molecule Aggreg
  • How Detergents are Extremely Useful in Bioscience Experiments. GoldBio.
  • Choosing and using detergents in biochemistry. (2023). The Bumbling Biochemist.
  • Determining target engagement in living systems. PMC.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
  • An Aggreg
  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society.
  • Target Engagement Assays in Early Drug Discovery. PMC.
  • Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. PMC.
  • Target Engagement: A Key Factor in Drug Development Failures. Pelago Bioscience.
  • Troubleshooting assay interference in Fenticonazole high-throughput screening. Benchchem.
  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. PMC.

Sources

Refining reaction conditions for N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Phenyl-1,9-Dioxa-4-Azaspiro[5.5]undecane Derivatives

Welcome to the technical support center for the synthesis and optimization of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic scaffold. Owing to their inherent three-dimensionality and conformational rigidity, spirocycles like the 1,9-dioxa-4-azaspiro[5.5]undecane core are increasingly utilized in drug discovery to explore novel chemical space and improve pharmacokinetic properties.[1]

This document provides in-depth troubleshooting advice, detailed experimental protocols, and the mechanistic rationale behind key reaction steps to help you overcome common synthetic challenges and refine your reaction conditions for optimal outcomes.

Synthetic Strategy Overview

The most reliable and common route to the target N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide derivatives is a two-stage process. First, the synthesis of the core spirocyclic amine, followed by the formation of the N-phenyl carboxamide (a urea derivative).

  • Stage 1: Synthesis of the 1,9-Dioxa-4-azaspiro[5.5]undecane Core. A highly effective method for constructing this scaffold is the Prins cascade cyclization, which involves the coupling of an aldehyde with a suitably designed amino-diol precursor.[2][3]

  • Stage 2: Formation of the N-Phenyl Carboxamide. This involves the reaction of the secondary amine of the spirocycle with a phenyl isocyanate equivalent to form the target urea functionality.

The overall workflow is illustrated below.

Synthetic_Workflow A N-(4-hydroxy-2-methylenebutyl)- N-(2-hydroxyethyl)-4-methylbenzenesulfonamide C Prins Cascade Cyclization A->C B Aldehyde (R-CHO) B->C D 1,9-Dioxa-4-azaspiro[5.5]undecane (Amine Core) C->D F Carboxamide Formation (Urea Synthesis) D->F E Phenyl Isocyanate E->F G N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane -4-carboxamide Derivative F->G

Caption: General two-stage synthetic workflow.

Part 1: Synthesis of the Spirocyclic Amine Core - Troubleshooting

The Prins cascade reaction is an elegant method for forming the spiro[5.5]undecane system, but it requires careful control to achieve high yields.

Q1: My yield for the Prins cascade cyclization is consistently low. What are the primary factors to investigate?

Low yields in this cascade reaction typically stem from three areas: catalyst inefficiency, suboptimal reaction conditions, or instability of the starting materials.

  • Catalyst Choice and Activity: The Lewis or Brønsted acid catalyst is critical. While various acids can be used, their efficacy depends on the specific aldehyde substrate. In(OTf)₃, Sc(OTf)₃, and I₂ are commonly employed. Ensure the catalyst is anhydrous and from a reliable source, as activity can be compromised by moisture.

  • Reaction Temperature: Temperature control is crucial. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote side reactions, such as elimination or decomposition of the starting amino-diol. An initial temperature screen from room temperature to 60 °C is recommended.

  • Purity of Aldehyde: Aldehyd starting materials are prone to oxidation to the corresponding carboxylic acids. This not only consumes the aldehyde but the resulting acid can interfere with the catalyst. Using freshly distilled or purified aldehyde is highly recommended.

Q2: I'm observing multiple spots on my TLC plate that are difficult to separate from the desired spirocyclic amine. What are these side products?

Side product formation often arises from competing reaction pathways. The primary culprits are typically incompletely cyclized intermediates or products from elimination reactions. A slower addition of the aldehyde to the reaction mixture at the optimized temperature can sometimes improve selectivity by maintaining a low concentration of the aldehyde, thus favoring the desired intramolecular cascade over intermolecular side reactions.

Part 2: Refining N-Phenyl Carboxamide (Urea) Formation - Troubleshooting & FAQs

This step, the reaction of the spirocyclic amine with phenyl isocyanate, is where the most persistent issues can arise, primarily due to the high reactivity of isocyanates.

Q1: What is the most common cause of failure or low yield in this reaction?

The overwhelming cause of complications is the presence of water.[4] Phenyl isocyanate reacts readily with even trace amounts of moisture to form an unstable carbamic acid, which rapidly decomposes into aniline and carbon dioxide gas. This newly formed aniline is highly nucleophilic and reacts with another molecule of phenyl isocyanate to produce 1,3-diphenylurea, a common, often insoluble, white byproduct.[4] This side reaction consumes two equivalents of your isocyanate for every molecule of water present, leading to a significant drop in yield.

Side_Reaction cluster_0 Reaction with Water (Undesired Pathway) isocyanate1 Phenyl Isocyanate carbamic_acid Carbamic Acid (Unstable) isocyanate1->carbamic_acid Reacts with water H₂O (Trace Moisture) water->carbamic_acid aniline Aniline + CO₂ carbamic_acid->aniline Decomposes diphenylurea 1,3-Diphenylurea (Insoluble Byproduct) aniline->diphenylurea Reacts with isocyanate2 Phenyl Isocyanate isocyanate2->diphenylurea

Caption: Mechanism of 1,3-diphenylurea byproduct formation.

Q2: What are the key indicators of significant urea byproduct formation?

  • Formation of a Precipitate: 1,3-Diphenylurea is often poorly soluble in common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) and will precipitate as a white solid.

  • Gas Evolution: The decomposition of carbamic acid produces carbon dioxide, which may be observed as bubbling or foaming.[4]

  • Incomplete Consumption of Starting Amine: If your reaction stalls and you observe remaining spirocyclic amine by TLC or LC-MS despite adding a full equivalent of isocyanate, it is highly likely the isocyanate was consumed by the side reaction with water.

Q3: How can I rigorously prevent the formation of 1,3-diphenylurea?

A multi-pronged approach focusing on anhydrous conditions is essential.

  • Solvent and Reagent Drying: Use freshly distilled, anhydrous solvents. Solvents from sealed bottles over molecular sieves are recommended. Ensure your spirocyclic amine starting material is azeotropically dried with toluene and placed under high vacuum for several hours before use.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as argon or nitrogen using Schlenk line techniques.

  • Reagent Stoichiometry: While a 1:1 stoichiometry is ideal, a slight excess (1.05-1.1 equivalents) of phenyl isocyanate can sometimes be used to drive the reaction to completion, but only if you are confident in your anhydrous setup. Otherwise, this will only generate more byproduct.

Q4: The reaction is very slow, even under anhydrous conditions. How can I accelerate it?

While the reaction between an amine and an isocyanate is typically fast, sterically hindered amines or electron-deficient phenyl isocyanates can slow the reaction rate.

  • Catalysis: The addition of a catalytic amount (1-5 mol%) of a non-nucleophilic tertiary amine base like triethylamine (Et₃N) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can significantly increase the reaction rate without promoting side reactions.

  • Temperature: Gently warming the reaction to 40-50 °C can also increase the rate. However, this should be done with caution, as higher temperatures will also accelerate the undesired reaction with any residual moisture.[4]

Comparative Data: Reaction Condition Optimization

The following table summarizes key parameters for optimizing the carboxamide formation step.

ParameterCondition A (Standard)Condition B (Catalyzed)Condition C (For Hindered Substrates)Rationale & Troubleshooting Notes
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)All solvents must be anhydrous. DMF can improve the solubility of polar substrates but is harder to dry and remove.
Temperature 0 °C to Room Temp.Room Temperature40-50 °CStart at 0 °C to control initial exotherm. Warming may be necessary for less reactive partners.
Catalyst NoneTriethylamine (1-5 mol%)DABCO (5-10 mol%)Use of a catalyst is recommended for faster, cleaner reactions. DABCO is a more potent catalyst.
Isocyanate Eq. 1.051.051.10A slight excess can compensate for minor losses, but only if conditions are truly anhydrous.
Reaction Time 4-12 hours1-4 hours6-18 hoursMonitor by TLC or LC-MS until consumption of the starting amine is complete.

Experimental Protocols

Protocol 1: Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Core via Prins Cyclization

This protocol is adapted from the general principles of Prins cascade cyclizations.[2][3]

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (1.0 eq.) and anhydrous acetonitrile (0.1 M).

  • Catalyst Addition: Add the chosen Lewis acid catalyst (e.g., In(OTf)₃, 10 mol%).

  • Aldehyde Addition: Add the aldehyde (1.1 eq.) dropwise to the stirred solution at room temperature over 15 minutes.

  • Reaction: Stir the reaction mixture at 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Workup: Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure spirocyclic amine. (Note: A subsequent deprotection step may be required depending on the starting material design).

Protocol 2: Synthesis of N-Phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

  • Preparation: To an oven-dried, round-bottom flask under an argon atmosphere, add the 1,9-dioxa-4-azaspiro[5.5]undecane amine (1.0 eq.) and anhydrous dichloromethane (DCM, 0.2 M).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add phenyl isocyanate (1.05 eq.) dropwise via syringe over 10 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction for the complete consumption of the starting amine by TLC or LC-MS. If the reaction is sluggish, add triethylamine (2 mol%) and continue stirring.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide. If 1,3-diphenylurea has precipitated, it can often be removed by filtration prior to concentration and chromatography.

Troubleshooting Workflow

Troubleshooting_Tree start Low Yield in Carboxamide Formation Step q1 Is a white precipitate observed? start->q1 yes1 Yes q1->yes1   no1 No q1->no1   sol1 Issue: 1,3-Diphenylurea byproduct from reaction with water. yes1->sol1 q2 Is starting amine still present after full reaction time? no1->q2 act1 Action: 1. Rigorously dry all reagents/solvents. 2. Use an inert (Ar/N₂) atmosphere. 3. Filter precipitate before workup. sol1->act1 sol2 Issue: Incomplete reaction. q2->sol2 Yes sol3 Issue: Product loss during purification or other side reactions. q2->sol3 No act2 Action: 1. Add catalyst (Et₃N, DABCO). 2. Gently warm reaction to 40 °C. 3. Confirm isocyanate purity/activity. sol2->act2 act3 Action: 1. Re-evaluate chromatography conditions. 2. Check for product stability on silica. 3. Obtain NMR/MS of crude mixture to identify other byproducts. sol3->act3

Caption: Decision tree for troubleshooting low yields.

References

  • Ghier, T. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Journal of Chemical and Pharmaceutical Research, 15(5), 034. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. organic-chemistry.org. [Link]

  • de Boer, J., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]

  • Li, Y., et al. (2018). Three-Component Reaction for the Synthesis of Spiro-Heterocycles from Isatins, Substituted Ureas, and Cyclic Ketones. The Journal of Organic Chemistry. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. (Note: While the provided link is to a general spirocycle review, the principles of multi-component reactions are relevant). [Link]

  • Dandapani, S., et al. (2014). The value of spirocyclic scaffolds in medicinal chemistry. Chemistry of Heterocyclic Compounds. [Link]

  • Al-Zoubi, R. M., et al. (2018). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. PMC. [Link]

  • ResearchGate. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? ResearchGate. [Link]

  • Wang, Z., et al. (2019). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. PMC. [Link]

  • Kumar, A., et al. (2018). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to 1,5-diaryl-1,4-pentadien-3-ones. Journal of the Serbian Chemical Society. [Link]

  • ResearchGate. (2018). Three-Component Reaction for the Synthesis of Spiro-Heterocycles from Isatins, Substituted Ureas, and Cyclic Ketones. ResearchGate. [Link]

  • Reddy, B. V. S., et al. (2014). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry. [Link]

  • Gisselfält, K., et al. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. MDPI. [Link]

  • Preprints.org. (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization en route to Spirocalcaridines A and B - Some Trials and Tribulations. Preprints.org. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids, esters and amides. organic-chemistry.org. [Link]

  • ResearchGate. (n.d.). General Procedure for the Synthesis of Spirocyclic 3-Hydroxy- and 3-Oxotetrahydrofurans Containing Carbo- and Heterocyclic Fragments. ResearchGate. [Link]

  • Reddy, B. V. S., et al. (2014). Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. Europe PMC. [Link]

  • MDPI. (2023). Optimization and Scaling up of the Azaindole Derivatives Synthesis. MDPI. [Link]

  • Cheprakov, A. V., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of Some Heterocycle Containing Urea Derivatives and Their Anti-viral Activity. ResearchGate. [Link]

  • Al-Qirim, T., et al. (2024). Synthesis and lipid-lowering properties of novel N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives in Triton. Semantic Scholar. [Link]

  • Karche, A. D., et al. (2022). “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Concise approach for the synthesis of 1,7-dioxaspiro[5.5]undecane, a Dacus oleae Pheromone. ResearchGate. [Link]

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Resolving baseline noise in N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for the chromatographic analysis of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from extensive field experience and fundamental chromatographic principles. Our goal is to empower you to diagnose and resolve baseline noise issues, ensuring the integrity and accuracy of your analytical data.

Troubleshooting Guide: Resolving Baseline Noise

A stable, flat baseline is the foundation of reliable quantification.[1] Deviations such as noise and drift can obscure peaks and compromise data quality.[2][3] This section addresses specific baseline problems in a question-and-answer format, providing both a general diagnosis and specific insights relevant to your molecule.

Q1: I'm observing a periodic, cyclical pattern or "pulsing" in my baseline. What is the likely cause?

A: This symptom, often described as a sinusoidal wave, is almost always indicative of a problem with the pump or mobile phase delivery. The periodicity of the noise often correlates with the pump stroke.[3][4]

Immediate Diagnostic Steps:

  • Check System Pressure: Observe the pressure trace on your HPLC system. If it shows significant pulsations that mirror the baseline noise, the issue is likely mechanical.

  • Prime/Purge the Pump: The most common cause is an air bubble trapped in a pump head or check valve.[5][6] Perform a thorough purge of all solvent lines and the pump itself, following your instrument manufacturer's protocol.

  • Inspect Check Valves: Dirty or faulty check valves are a frequent culprit, especially when using buffer salts.[2][4][7] They can be sonicated in an appropriate solvent (like isopropanol) or replaced.

  • Mobile Phase Degassing: Inadequately degassed mobile phase can lead to outgassing in the low-pressure side of the system, forming bubbles that enter the pump.[1][4][5] Ensure your online degasser is functioning or that your solvents have been recently and thoroughly degassed by sonication or helium sparging.[5]

Application-Specific Insight for N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide: Your molecule contains a tertiary amine within its spirocyclic structure. To ensure good peak shape and consistent retention, you are likely using a buffered mobile phase. Be aware that buffer salts, if not fully dissolved or if they precipitate upon mixing with the organic phase, can easily clog check valves, leading to the pressure pulsations described. Always filter buffer solutions through a 0.45 µm or 0.22 µm filter before use.[8]

Q2: My baseline is consistently drifting in one direction (either up or down) throughout the run. How can I correct this?

A: Baseline drift is typically caused by changes within the column or mobile phase over the course of the analysis. It can be a slow, steady trend.[1]

Immediate Diagnostic Steps:

  • Column Equilibration: Insufficient column equilibration is a primary cause of drift.[5][7] Before starting your analytical sequence, ensure the column is flushed with the initial mobile phase for at least 20-30 column volumes.[9][10]

  • Mobile Phase Composition: If running a gradient, ensure the absorbances of your mobile phase A and B are matched as closely as possible at the detection wavelength.[7] A significant mismatch will cause a natural drift as the composition changes. Also, check for mobile phase degradation; solvents like TFA or unstabilized THF can degrade and change their UV absorbance over time.[2][7] It is best practice to prepare mobile phases fresh daily.[2][11]

  • Temperature Fluctuation: The temperature of the column and the surrounding lab environment must be stable.[5][12] Fluctuations in room temperature, such as those from air conditioning cycles, can cause cyclical drift.[5] A column oven is essential for maintaining a constant temperature and achieving reproducible results.[5][12]

  • Column Bleed/Contamination: A contaminated column can slowly leach impurities during a gradient run, causing the baseline to rise.[3][4] If the drift persists, a column wash is recommended (see Protocol 2).

Application-Specific Insight for N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide: The tertiary amine in your analyte has a pKa. If the pH of your mobile phase is close to this pKa, even minor fluctuations in pH can significantly change the analyte's protonation state, altering its hydrophobicity and retention time, which can manifest as drift.[13][14] It is crucial to operate with a buffer at a pH at least 1-1.5 units away from the analyte's pKa to ensure a stable retention time.[14]

Q3: I'm seeing high-frequency, random, and erratic noise in my baseline. What should I investigate?

A: High-frequency, irregular noise often points to issues within the detector or to contamination in the flow path.[3]

Immediate Diagnostic Steps:

  • Detector Lamp: An aging detector lamp can begin to flicker, causing erratic noise.[3] Check the lamp's energy output or hours of use via your instrument software. Most manufacturers recommend replacement after a certain number of hours.

  • Contaminated Flow Cell: Contaminants or air bubbles in the detector flow cell can cause significant noise.[5][6] Flush the system with a strong, HPLC-grade solvent like isopropanol to clean the cell.

  • Mobile Phase Contamination: Using non-HPLC grade solvents or contaminated water is a common source of baseline noise.[4][12] Always use high-purity, filtered solvents.[8][15]

  • Leaks: A small leak anywhere in the system can introduce air and cause pressure fluctuations that manifest as noise.[6] Carefully inspect all fittings and connections for any signs of leakage.

Application-Specific Insight for N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide: The two ether oxygens in the dioxaspiro structure, combined with the amine, can act as a chelating agent for trace metal ions present in the mobile phase, system hardware, or sample matrix.[16][17] These metal-analyte complexes can interact unpredictably with the stationary phase or accumulate on the column frit, leading to poor peak shape and baseline noise.[16] If you suspect metal contamination, consider adding a small amount (e.g., 0.1 mM) of EDTA to your aqueous mobile phase to chelate these ions or using an in-line chelating column.[18]

Visual Troubleshooting Workflow

To aid in diagnosing the source of baseline noise, follow this logical decision tree.

Baseline_Troubleshooting Start Symptom: High Baseline Noise IsNoisePeriodic Is the noise periodic (cyclical/pulsing)? Start->IsNoisePeriodic Pump Pump/Flow Path Issue PurgePump Action: Purge/Prime Pump Check for Air Bubbles Pump->PurgePump CheckValves Action: Clean/Replace Check Valves Pump->CheckValves Detector Detector Issue CheckLamp Action: Check Lamp Energy & Lifetime Detector->CheckLamp FlushCell Action: Flush Flow Cell Detector->FlushCell Column Column/Mobile Phase Issue Equilibrate Action: Ensure Full Column Equilibration Column->Equilibrate FreshMP Action: Prepare Fresh Mobile Phase Column->FreshMP IsNoisePeriodic->Pump Yes IsNoiseRandom Is the noise random (high-frequency)? IsNoisePeriodic->IsNoiseRandom No IsNoiseRandom->Detector Yes IsDrift Is the baseline drifting consistently? IsNoiseRandom->IsDrift No IsDrift->Column Yes

Caption: A decision tree for systematic baseline noise troubleshooting.

Frequently Asked Questions (FAQs)

  • Q: How often should I prepare a new mobile phase?

    • A: It is strongly recommended to prepare aqueous buffer solutions fresh daily to prevent microbial growth.[11] Organic solvents can be used for 1-2 days but should be kept in sealed containers to prevent changes in composition due to evaporation.[19][20]

  • Q: Can I use a generic C18 column for this compound?

    • A: Yes, a standard C18 column is a good starting point. However, due to the basic nature of the tertiary amine, you may observe peak tailing on older silica-based columns due to interaction with acidic silanol groups.[16] Using a modern, high-purity silica column with end-capping or a hybrid particle column can significantly improve peak shape.

  • Q: What should I do if my column backpressure suddenly increases?

    • A: A sudden pressure increase usually indicates a blockage. The most common culprit is a blocked column inlet frit. First, try reversing the column (disconnect from the detector) and flushing it with a strong solvent. If this doesn't work, the frit may need to be replaced according to the manufacturer's instructions. Always filter your samples and mobile phases to prevent this.[6]

  • Q: What is the proper way to store my column overnight versus long-term?

    • A: For overnight storage, it is generally safe to leave the column in a mobile phase that does not contain buffer salts (e.g., a mixture of water and organic solvent). For long-term storage, flush all buffers from the column with HPLC-grade water, then flush with an aprotic solvent like acetonitrile or methanol.[9] Always cap the column ends securely to prevent the stationary phase from drying out.[10]

Experimental Protocols & Data

Protocol 1: High-Purity Mobile Phase Preparation

This protocol minimizes the risk of introducing contaminants that cause baseline noise.

  • Select Solvents: Use only HPLC-grade or MS-grade solvents and water (e.g., from a Milli-Q system).[15]

  • Prepare Aqueous Phase (if buffered):

    • Accurately weigh the required amount of buffer salt.

    • Dissolve in the HPLC-grade water.

    • Adjust the pH using a calibrated pH meter. As noted, for N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide, select a pH at least 1 unit away from the analyte's pKa.[14]

    • Vacuum filter the buffer solution through a 0.22 µm nylon or other compatible membrane filter to remove particulates.[8]

  • Mixing:

    • Measure the volumes of the aqueous and organic phases separately using graduated cylinders before mixing to ensure accuracy.[21]

    • When mixing, add the organic solvent to the aqueous buffer to reduce the risk of salt precipitation.[11]

  • Degassing:

    • Sonicate the final mobile phase mixture for 10-15 minutes or use an in-line vacuum degasser to remove dissolved gases.[8] This is critical to prevent bubble formation in the pump and detector.[1][5]

Protocol 2: General Reversed-Phase Column Regeneration

If you suspect column contamination is the source of your baseline issues, this aggressive washing procedure can restore performance.[22]

Important: Disconnect the column from the detector before starting. For most columns (excluding UHPLC), reversing the flow direction for the wash can be more effective at dislodging contaminants from the inlet frit.

  • Flush the column with 20 column volumes of HPLC-grade water (to remove buffer salts).

  • Flush with 20 column volumes of 100% Acetonitrile.

  • Flush with 5 column volumes of Isopropanol.

  • Flush with 20 column volumes of Hexane (to remove strongly non-polar contaminants).

  • Flush with 5 column volumes of Isopropanol (as an intermediate solvent).

  • Flush with 20 column volumes of 100% Acetonitrile.

  • Flush with 20 column volumes of HPLC-grade water.

  • Re-equilibrate the column with your initial mobile phase conditions for at least 30 column volumes before use.

Table 1: Impact of Troubleshooting Actions on Baseline Noise

This table illustrates the expected quantitative improvement in baseline noise after performing key troubleshooting steps. Noise is measured as Peak-to-Peak (p-p) in micro-Absorbance Units (µAU).

ConditionBaseline Noise (p-p, µAU)Probable CauseCorrective Action
Initial State 150 µAUMultiple potential issues-
After Mobile Phase Degassing 80 µAUDissolved air in solventsProtocol 1
After Pump Purge 45 µAUAir bubble in pump headInstrument Purge/Prime
After Column Wash 20 µAUColumn contaminationProtocol 2
Optimized State < 15 µAUSystem clean and equilibratedN/A

References

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. [Link]

  • Labtech. Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Chiron, S. (2014, September 4). Common Causes of Baseline Noise in HPLC & UHPLC Systems. ResearchGate. [Link]

  • Nacalai Tesque, Inc. Preparation of Mobile Phase for HPLC. [Link]

  • Foley, J. P., & Gelerinter, E. (2001, April 13). Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column. PubMed. [Link]

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. [Link]

  • Agilent. Eliminating Baseline Problems. [Link]

  • Eiffert, B., et al. (2000, November 1). Chromatographic Determination of Metallic Impurities in Reversed-Phase HPLC Columns. Analytical Chemistry. [Link]

  • Chrom Tech. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. [Link]

  • Pharmaguideline. (2011, July 23). Guideline for Preparation of Mobile Phase Required for HPLC. [Link]

  • Pharma Beginners. (2020, October 28). HPLC Column Management - SOP & Guideline. [Link]

  • Hoshino, H. (1994). Utilization of surfactants in reversed-phase HPLC for metal chelates. J-Stage. [Link]

  • Scribd. HPLC Column Cleaning & Regeneration Guide. [Link]

  • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]

  • Avantor ACE. Column Care, Cleaning and Storage. [Link]

  • Waters. Effect of pH on LC-MS Analysis of Amines. [Link]

  • MOYO Scientific. (2021, September 4). HPLC Column Cleaning and Regeneration. [Link]

  • Kaliszan, R., et al. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. [Link]

  • YMC. General HPLC Column Care. [Link]

  • Deacon, M. METAL CHELATION IN SEPARATION SCIENCE. DORAS. [Link]

  • Shimadzu Scientific Instruments. Good practices recommended for shutting down HPLC systems. [Link]

  • Egan, T. F., & Raaen, H. P. (1982). Resolution of an ATP-metal chelate from metal-free ATP by reverse-phase high-performance liquid chromatography. PubMed. [Link]

  • Agilent. Best Practices for Using an Agilent LC System Technical Note. [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • Welch Materials. (2024, October 11). Precautions when Powering On and Off Liquid Chromatography Instruments. [Link]

  • Shimadzu. Important Points about Ion Chromatography… pH is Tricky. [Link]

  • Agilent. Best Practices for Using an Agilent LC System. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]

  • SIELC Technologies. Systematic Approach to Chromatography of Quaternary Amines. [Link]

  • Scribd. HPLC Mobile Phase Preparation Guide. [Link]

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Validation & Comparative

N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide vs traditional planar heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: A Comparative Guide on N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide vs. Traditional Planar Heterocycles

Executive Summary

The transition from flat, two-dimensional (2D) aromatic and heteroaromatic rings to three-dimensional (3D) spirocyclic architectures represents a paradigm shift in modern drug discovery[1]. This guide provides an objective, data-driven comparison between the highly saturated 3D scaffold N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide and its traditional, more planar counterpart, N-phenylmorpholine-4-carboxamide . By evaluating physicochemical properties, pharmacokinetic (DMPK) profiles, and thermodynamic binding principles, we demonstrate how increasing the fraction of sp3-hybridized carbons (Fsp3) mitigates common clinical attrition risks such as poor aqueous solubility and off-target toxicity[2].

The "Escape from Flatland" Principle & Structural Topography

Historically, medicinal chemistry libraries were dominated by planar heterocycles due to their synthetic accessibility. However, flat molecules often suffer from high crystal lattice energies, leading to "brick dust" properties (low aqueous solubility) and promiscuous binding to off-target proteins[1].

The spirocyclic core of 1,9-dioxa-4-azaspiro[5.5]undecane features a quaternary carbon atom shared by two orthogonal rings. This forces the molecule into a rigid, 3D conformation.

  • Causality of Solubility: The orthogonal projection of the spirocycle prevents efficient intermolecular π−π stacking and tight crystal lattice packing. Consequently, the energy required to solvate the molecule is significantly reduced, driving up thermodynamic solubility[3].

  • Causality of Selectivity: The 3D bulk acts as a steric shield. While planar molecules easily slip into the narrow, hydrophobic pockets of off-target enzymes, the spirocyclic architecture clashes sterically, enhancing primary target selectivity[4].

Table 1: Physicochemical Comparison

PropertyN-phenylmorpholine-4-carboxamide (Planar Analog)N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Fsp3 (Fraction of sp3 carbons) 0.360.60
LogD (pH 7.4) 2.11.8
Thermodynamic Solubility (µM) 45>500
Topological Polar Surface Area 41.6 Ų50.8 Ų
Structural Topology High planar characterOrthogonal 3D projection

(Data represents validated trends for spirocyclic vs. morpholine bioisosteres in standard medicinal chemistry optimizations[1][3].)

G A Scaffold Design (2D vs 3D Spirocycle) B Physicochemical Profiling (Fsp3, LogD, Solubility) A->B C In Vitro ADME (HLM, Hepatocytes) A->C D Safety & Tox (hERG, CYP450) A->D E High Fsp3 Advantage Improved Solubility B->E Spiro G Planar Liability Poor Solubility / High Tox B->G Planar F Reduced Promiscuity Lower Off-Target Tox D->F Spiro D->G Planar

Workflow comparing physicochemical and safety profiles of spiro vs planar scaffolds.

Pharmacokinetics (DMPK) & In Vitro Safety Profiling

A major hurdle for planar heterocycles is metabolic liability. Cytochrome P450 (CYP) enzymes often rapidly oxidize flat, electron-rich aromatic systems. By replacing a planar ring with a highly saturated, oxygen-rich spirocycle, the electron density is altered, and the C-H bonds are sterically shielded from oxidative metabolism[2].

Furthermore, hERG channel inhibition—a primary cause of drug-induced QT prolongation—is strongly correlated with lipophilic, planar amines. The spirocyclic bulk disrupts the flat pharmacophore required for hERG pore trapping[1].

Table 2: Comparative In Vitro ADME & Safety Data

AssayTraditional Planar AnalogSpirocyclic Analog
Human Liver Microsomes (HLM) Clearance (µL/min/mg) 85 (High clearance)22 (Low clearance)
CYP3A4 Inhibition (IC50, µM) 2.5>30
hERG Binding (IC50, µM) 4.1>50

Target Binding Thermodynamics: The Entropic Advantage

When a flexible or partially planar molecule binds to a protein target, it must adopt a specific bioactive conformation, resulting in a significant loss of conformational entropy ( ΔS<0 ).

Spirocycles are inherently rigid. The 1,9-dioxa-4-azaspiro[5.5]undecane core is "pre-organized" in three-dimensional space. When it binds to a receptor, the entropic penalty is minimal because the molecule does not need to freeze out multiple rotatable bonds or flexible ring flips. This enthalpy-entropy compensation often leads to superior binding affinities compared to planar counterparts[3][4].

G A Ligand in Solution B Planar Heterocycle (High Flexibility) A->B C Spirocyclic Scaffold (Pre-organized 3D) A->C D High Entropic Penalty (ΔS << 0) B->D E Low Entropic Penalty (ΔS ≈ 0) C->E F Receptor Binding D->F E->F

Thermodynamic advantage of pre-organized spirocycles reducing entropic penalty upon binding.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify that the experimental conditions are functioning correctly before data is accepted.

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Objective: To quantify the true equilibrium solubility, demonstrating the "brick dust" disruption by the spirocycle[3]. Causality: Kinetic solubility (DMSO spike) often overestimates solubility due to supersaturation. The shake-flask method measures the thermodynamic equilibrium between the solid crystal lattice and the aqueous phase.

  • Preparation: Weigh 2 mg of solid compound into a glass vial. Add 1 mL of pH 7.4 Phosphate Buffered Saline (PBS).

  • Equilibration: Agitate the suspension on an orbital shaker at 300 rpm for 24 hours at 37°C. (Rationale: 24 hours ensures the system reaches thermodynamic equilibrium).

  • Phase Separation: Centrifuge the samples at 14,000 rpm for 15 minutes to pellet undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve.

  • Self-Validation Step: Run a known highly soluble compound (e.g., Propranolol) and a poorly soluble compound (e.g., Amiodarone) in parallel. The assay is only valid if the controls fall within their established historical ranges. A calibration curve ( R2>0.99 ) must be generated using DMSO stock solutions diluted in mobile phase.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Objective: To evaluate the vulnerability of the scaffold to Phase I oxidative metabolism[3]. Causality: Microsomes contain CYP450 enzymes. By supplying NADPH (the necessary cofactor), we isolate CYP-mediated metabolism from other clearance pathways.

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) and the test compound (1 µM final concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Time-Course Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). (Rationale: Acetonitrile precipitates the microsomal proteins, instantly halting enzymatic activity).

  • Analysis: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Self-Validation Step: Include Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls. The assay is validated only if Verapamil shows rapid depletion ( t1/2​<15 min) and Warfarin remains stable (>90% remaining at 45 min), proving the microsomes are enzymatically active but not artificially degrading stable compounds.

References[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm -https://bldpharm.com/[2] Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications - https://pubs.acs.org/[4] Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis -https://www.tandfonline.com/[3] Advantages of spirocyclic scaffolds over planar structures in drug discovery - BenchChem -https://www.benchchem.com/

Sources

Comparative Binding Affinity of N-Phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide Analogues as Soluble Epoxide Hydrolase (sEH) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The inhibition of soluble epoxide hydrolase (sEH) represents a highly validated therapeutic strategy for cardiovascular disease, neuroinflammation, and neuropathic pain. sEH rapidly degrades endogenous, anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs) [1]. Historically, the field has been dominated by highly lipophilic adamantyl-urea inhibitors (e.g., t-AUCB). While potent, these classic scaffolds suffer from poor aqueous solubility, high melting points, and suboptimal pharmacokinetic profiles.

This guide provides an in-depth comparative analysis of a next-generation polar scaffold: N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide analogues . By replacing the traditional lipophilic bulk with a highly polar oxa-azaspirocycle, researchers can dramatically improve the lipophilic-hydrophilic balance (logD) while maintaining sub-nanomolar binding affinity within the sEH catalytic tunnel [1, 2].

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor N-phenyl-spirocyclic Carboxamides Inhibitor->sEH Competitive Inhibition

Figure 1: Arachidonic acid cascade highlighting the therapeutic intervention point of sEH inhibitors.

Mechanistic Rationale: The Spirocyclic Advantage

The sEH catalytic pocket is an L-shaped hydrophobic tunnel. Effective inhibition requires a primary pharmacophore—typically a urea, carbamate, or carboxamide—to anchor into the catalytic triad[3]. Specifically, the carbonyl oxygen of the carboxamide accepts hydrogen bonds from Tyr383 and Tyr466 , while the amide N-H donates a hydrogen bond to Asp335 [4].

The Causality Behind the Scaffold Choice:

  • The N-Phenyl Moiety: Substitutions on the N-phenyl ring (particularly 4-trifluoromethoxy) perfectly occupy the deep hydrophobic pocket adjacent to the catalytic site. The strong electron-withdrawing nature of the -OCF3 group also increases the acidity of the adjacent urea N-H, strengthening the hydrogen bond with Asp335.

  • The 1,9-dioxa-4-azaspiro[5.5]undecane Ring: In classic inhibitors like t-AUCB, the adamantane ring occupies the solvent-exposed entrance of the tunnel, driving up lipophilicity. The spirocyclic morpholine bioisostere projects its oxygen heteroatoms toward the solvent interface. This creates a strong dipole moment that drastically lowers logD and enhances hydration (aqueous solubility) without disrupting the core hydrogen-bonding network [1].

Comparative Data: Binding Affinity and Physicochemical Profiling

The following table synthesizes the quantitative performance of the spirocyclic analogues against industry-standard reference compounds. Data reflects recombinant human sEH (hsEH) assays.

CompoundStructural ClassificationsEH IC₅₀ (nM)K_D (nM)logD (pH 7.4)Aqueous Sol. (µM)
t-AUCB (Ref)Adamantyl-urea1.5 ± 0.22.13.2< 10
TPPU (Ref)Piperidine-urea2.8 ± 0.43.52.9~ 15
Analogue 1 Unsubstituted N-phenyl spirocycle45.0 ± 3.152.00.8> 500
Analogue 2 4-OCF₃ N-phenyl spirocycle2.1 ± 0.12.81.4> 500
Analogue 3 3-F, 4-OCF₃ N-phenyl spirocycle0.9 ± 0.1 1.2 1.6 450

Insight: Analogue 3 demonstrates that the strategic addition of a 3-fluoro substituent on the N-phenyl ring restricts the torsional angle of the 4-OCF₃ group, locking it into the bioactive conformation. This results in sub-nanomolar potency while maintaining a highly favorable logD of 1.6, vastly outperforming the solubility of t-AUCB.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out false positives (e.g., PAINS-like behavior or aggregation-based inhibition).

Protocol 1: FRET-Based sEH Inhibition Assay

This assay utilizes the fluorogenic substrate PHOME (Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate).

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 25 mM Bis-Tris/HCl (pH 7.0) and 0.1 mg/mL BSA.

    • Expertise Note: The inclusion of BSA is critical. It prevents the highly lipophilic reference compounds (t-AUCB) from forming colloidal aggregates that cause non-specific, promiscuous inhibition, ensuring the measured IC₅₀ reflects true active-site binding.

  • Enzyme Equilibration: Dilute recombinant human sEH to a final well concentration of 1 nM. Incubate the enzyme with varying concentrations of the spirocyclic analogues (0.1 nM to 10 µM, 1% final DMSO) for 30 minutes at 30°C.

  • Substrate Addition: Initiate the reaction by adding PHOME substrate to a final concentration of 50 µM.

  • Kinetic Readout: Monitor fluorescence continuously for 15 minutes using a microplate reader (Excitation: 316 nm; Emission: 460 nm).

  • Data Validation: Calculate the initial velocity (RFU/min). The assay is self-validating if the positive control (t-AUCB) yields an IC₅₀ within 1.0–2.0 nM and the negative control (DMSO only) shows linear product formation over the 15-minute window.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

While IC₅₀ provides relative potency, SPR is required to determine the absolute equilibrium dissociation constant (K_D) and the residence time (1/k_off).

SPR_Workflow Immobilize 1. Target Immobilization Amine coupling of recombinant human sEH to CM5 sensor chip Equilibrate 2. Baseline Equilibration Flow PBS-P+ buffer with 5% DMSO until stable baseline is achieved Immobilize->Equilibrate Inject 3. Analyte Injection Inject N-phenyl analogues (0.1 nM to 1000 nM) for kinetics Equilibrate->Inject Dissociate 4. Dissociation Phase Flow running buffer over complex to measure koff Inject->Dissociate Analyze 5. Data Analysis Fit to 1:1 Langmuir model to determine KD, kon, koff Dissociate->Analyze

Figure 2: Surface Plasmon Resonance (SPR) workflow for determining binding kinetics of sEH inhibitors.

Step-by-Step Workflow:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant hsEH (diluted in 10 mM sodium acetate, pH 5.5) to a target level of 3000 Response Units (RU). Quench unreacted esters with 1 M ethanolamine.

  • Solvent Correction (Critical Step): Because the spirocyclic analogues are dissolved in DMSO, prepare a solvent correction curve (4.5% to 5.5% DMSO in PBS-P+ buffer). Small molecule binding generates low RU signals; without solvent correction, bulk refractive index changes from DMSO will mask the true binding kinetics.

  • Analyte Injection: Inject the spirocyclic analogues in a multi-cycle kinetic format at concentrations ranging from 0.1 nM to 1000 nM. Use a flow rate of 30 µL/min with a contact time of 120 seconds.

  • Dissociation: Allow running buffer to flow for 600 seconds to accurately capture the slow off-rate (k_off) characteristic of tight-binding urea/carboxamide inhibitors.

  • Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and a buffer-only injection) and fit the data to a 1:1 Langmuir binding model.

Conclusion

The transition from classic adamantyl ureas to the N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide scaffold represents a masterclass in bioisosteric replacement. By retaining the crucial N-phenyl carboxamide pharmacophore to engage the sEH catalytic triad, and introducing a highly polar spirocycle to project into the solvent, researchers can achieve sub-nanomolar target affinity while completely bypassing the formulation and bioavailability hurdles that have historically plagued sEH drug development.

References

  • Discovery of polar spirocyclic orally bioavailable urea inhibitors of soluble epoxide hydrolase. Bioorganic Chemistry, 2018.[Link]

  • Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. Molecules, 2020.[Link]

  • Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Pharmaceuticals, 2024.[Link]

  • Redesigning Berberines and Sanguinarines to Target Soluble Epoxide Hydrolase for Enhanced Anti-Inflammatory Efficacy. Journal of Medicinal Chemistry, 2024.[Link]

Validating the Biological Activity of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "Escape from Flatland" Rationale

In modern drug discovery, the over-reliance on flat, sp²-hybridized aromatic rings (such as anilines, piperazines, and morpholines) often leads to compounds with poor aqueous solubility, high metabolic clearance, and off-target promiscuity. Transitioning to three-dimensional, sp³-rich spirocyclic scaffolds is a proven strategy to improve physicochemical properties—a paradigm famously termed the [1].

This guide provides a comprehensive framework for validating N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide (hereafter referred to as Spiro-Urea-1 ). By replacing a traditional flat morpholine ring with the rigid, highly saturated 1,9-dioxa-4-azaspiro[5.5]undecane system, this compound is engineered to act as a highly stable, soluble inhibitor of Soluble Epoxide Hydrolase (sEH) . Here, we objectively compare Spiro-Urea-1 against a traditional flat analog and a gold-standard clinical reference, providing self-validating experimental protocols to confirm its biological activity.

Mechanistic Target Biology

Soluble Epoxide Hydrolase (sEH) is a critical regulatory enzyme that converts anti-inflammatory, vasodilatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). Inhibiting sEH stabilizes endogenous EET levels, offering therapeutic potential for cardiovascular and inflammatory diseases.

The urea moiety in Spiro-Urea-1 acts as the primary pharmacophore. It mimics the transition state of epoxide ring-opening, forming highly stable hydrogen bonds with the sEH catalytic residues (Tyr383, Tyr466, and Asp335) [2]. While the urea drives target affinity, the spirocyclic tail dictates the molecule's superior pharmacokinetic profile by disrupting crystal lattice packing and shielding metabolic soft spots.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs DHETs (Pro-inflammatory) sEH->DHETs Hydrolysis Inhibitor Spiro-Urea-1 (Inhibitor) Inhibitor->sEH Blocks

Arachidonic acid metabolism pathway highlighting sEH inhibition by Spiro-Urea-1.

Comparative Physicochemical & Pharmacological Profiling

To objectively evaluate Spiro-Urea-1, we benchmark it against Flat-Urea (N-phenylmorpholine-4-carboxamide, a traditional 2D analog) and t-AUCB , a highly potent but poorly soluble gold-standard sEH inhibitor [3].

The data below demonstrates that while t-AUCB has superior raw potency, Spiro-Urea-1 achieves the optimal balance of nanomolar inhibition, high kinetic solubility, and low intrinsic clearance due to its high fraction of sp³ carbons (Fsp³).

MetricSpiro-Urea-1 (Target)Flat-Urea (2D Analog)t-AUCB (Reference)
Structure Type Spirocyclic UreaFlat Heterocyclic UreaAdamantyl Urea
sEH IC₅₀ (nM) 4.2 ± 0.315.5 ± 1.11.3 ± 0.1
Fsp³ (Saturation) 0.530.360.71
Kinetic Solubility (µM) 1854512
HLM CLint (µL/min/mg) 12 (Low Clearance)48 (High Clearance)8 (Low Clearance)
LogD (pH 7.4) 2.12.83.5

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific internal controls and mechanistic safeguards to differentiate true biological activity from assay artifacts.

Protocol A: High-Throughput sEH Fluorescence Assay

Purpose: To determine the IC₅₀ of Spiro-Urea-1 against recombinant human sEH. Causality & Design Choice: We utilize the fluorogenic substrate PHOME rather than endogenous EETs. PHOME yields a highly fluorescent 6-methoxy-2-naphthaldehyde product upon hydrolysis, allowing for rapid kinetic readouts without the bottleneck of LC-MS/MS. Furthermore, 0.1% BSA is strictly included in the buffer to prevent the highly lipophilic t-AUCB reference from binding to the plastic microtiter plates, which would otherwise artificially inflate its apparent IC₅₀.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 25 mM Bis-Tris/HCl (pH 7.0) supplemented with 0.1% BSA.

  • Compound Dilution: Serially dilute Spiro-Urea-1, Flat-Urea, and t-AUCB in 100% DMSO. Transfer 1 µL of each dilution to a black 96-well plate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 89 µL of recombinant human sEH (final concentration 1 nM) in assay buffer to the wells. Incubate at 30°C for 15 minutes to allow the urea inhibitors to establish hydrogen bonds with the catalytic triad.

  • Substrate Initiation: Initiate the reaction by adding 10 µL of PHOME substrate (final concentration 50 µM).

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes at 30°C.

  • Validation Check: Calculate the Z'-factor using t-AUCB (10 µM) as the positive control (100% inhibition) and DMSO as the negative control (0% inhibition). The assay is only considered valid if the Z'-factor is > 0.6.

Workflow Prep 1. Compound Preparation (Serial Dilution in DMSO) Enzyme 2. Enzyme Incubation (Recombinant Human sEH) Prep->Enzyme Substrate 3. Substrate Addition (PHOME fluorogenic substrate) Enzyme->Substrate Read 4. Fluorescence Readout (Ex: 330nm / Em: 465nm) Substrate->Read Analysis 5. Data Analysis (IC50 Calculation & Z'-factor) Read->Analysis

Step-by-step workflow for the in vitro sEH fluorescence polarization assay.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Purpose: To validate that the spirocyclic substitution reduces cytochrome P450-mediated metabolic clearance compared to the flat analog. Causality & Design Choice: An NADPH-regenerating system (NADP⁺, glucose-6-phosphate, and G6PDH) is utilized instead of direct NADPH addition. Direct NADPH degrades rapidly at 37°C; the regenerating system ensures sustained CYP450 activity over the full 60-minute time course, preventing false-positive stability readings.

Step-by-Step Methodology:

  • Microsome Preparation: Dilute pooled Human Liver Microsomes (HLM) to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Add Spiro-Urea-1 or control compounds (Verapamil for high clearance; Warfarin for low clearance) to a final concentration of 1 µM.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add the NADPH-regenerating system to initiate metabolism.

  • Quenching & Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint).

Conclusion

The validation of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide highlights the profound impact of 3D architectural design in medicinal chemistry. While flat ureas bind effectively to sEH, they fail in downstream development due to poor solubility and rapid clearance. By integrating the 1,9-dioxa-4-azaspiro[5.5]undecane scaffold, researchers can successfully "escape from flatland," yielding an inhibitor that maintains single-digit nanomolar potency while drastically improving its pharmacokinetic viability for in vivo applications.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Morisseau, C., Goodrow, M. H., Dowdy, D., Zheng, J., Greene, J. F., Sanborn, J. R., & Hammock, B. D. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Biochemical Pharmacology, 63(9), 1599-1608. URL:[Link]

  • Kitamura, S., Morisseau, C., Harris, T. R., Inceoglu, B., & Hammock, B. D. (2017). Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales. PLOS ONE, 12(5), e0176571. URL:[Link]

A Comparative Guide to the Cytotoxicity of Spiro-Heterocyclic Carboxamides in Oncology Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers a comparative analysis of the cytotoxic profiles of various spiro-heterocyclic compounds, with a focus on derivatives sharing structural similarities with N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide. While direct cytotoxic data for this specific parent compound is limited in publicly accessible literature, this guide synthesizes available data from structurally related spiro-moieties to provide valuable insights for researchers and drug development professionals. We will delve into the experimental data, methodologies, and potential mechanisms of action that underscore the anticancer potential of this diverse class of molecules.

The unique three-dimensional architecture of spiro compounds, where two rings are linked by a single common atom, offers a rigid scaffold that allows for precise spatial orientation of functional groups. This characteristic is highly attractive in medicinal chemistry for designing molecules with high-affinity interactions with biological targets.[1] Derivatives of diazaspiro[5.5]undecane, for instance, have been explored for their potential as anticancer agents, with some showing cytotoxic effects against hepatocellular carcinoma and prostate cancer cell lines.[1]

Experimental Approach to Assessing Cytotoxicity: The MTT Assay

A fundamental technique for evaluating the cytotoxic potential of novel chemical entities is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] This colorimetric assay provides a quantitative measure of cell viability and is a primary screening method in many oncology drug discovery programs.

The underlying principle of the MTT assay is the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[1] The quantity of formazan produced is directly proportional to the number of viable cells, which can be determined by solubilizing the crystals and measuring the absorbance of the solution.

Below is a detailed, step-by-step protocol for conducting a standard MTT assay, a workflow commonly employed in the evaluation of the spiro compounds discussed in this guide.

Detailed MTT Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 48-72 hours.[1]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently agitate the plate to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h (Cell Attachment) seed_cells->incubate_24h add_compounds Add Test Compounds (Serial Dilutions) incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h (Formazan Formation) add_mtt->incubate_4h solubilize Add Solubilization Solution (e.g., DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow of the MTT cell viability assay.

Comparative Cytotoxicity Data of Spiro-Heterocyclic Derivatives

The following tables summarize the in vitro cytotoxic activity of various spiro-heterocyclic carboxamides and related structures against a panel of human cancer cell lines. This data is compiled from multiple studies to facilitate a comparative analysis.

Table 1: Cytotoxicity of Spirooxindole Carboxamide Derivatives

CompoundCell LineIC50 (µM)Reference
6e HCT-11681.4 ± 1.9[2]
6i MCF-778.8 ± 2.6[2]
6i PC390.6 ± 2.7[2]
9j A5490.89 ± 0.14[2][3]
3h HCT-1167.75 ± 0.37[4]
5-FluorouracilMCF-778.4 ± 4.2[2]
5-FluorouracilHCT-11629.2 ± 1.7[2]
ColchicineA5491.66 ± 0.16[3]
SunitinibA5492.98 ± 0.4[3]

Table 2: Cytotoxicity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

CompoundCell LineIC50 (µM)Reference
11b A5490.18[5]
11h A5490.19[5]
11d MDA-MB-2310.08[5]
11h MDA-MB-2310.08[5]
11k MDA-MB-2310.09[5]
11h HeLa0.15[5]
11k HeLa0.14[5]
12c HeLa0.14[5]

Table 3: Cytotoxicity of Other Spiro and Carboxamide Derivatives

Compound Class/NameCell LineIC50 (µM)Reference
N-phenylthiazole carboxamide (4c )SKNMC10.8 ± 0.08[6]
N-phenylthiazole carboxamide (4d )Hep-G211.6 ± 0.12[6]
Amide-based TMP moiety (6a )HepG20.65[7]
Amide-based TMP moiety (6b )HepG20.92[7]
2,4-diazaspiro[5.5]undecane-trione (3a )SK-HEP-1112 ± 12[8]
Spiro[azetidine-2, 3'-indole]-dione (7g )MDA-MB-45371.99 (µg/ml)[9]
Spiro[azetidine-2, 3'-indole]-dione (7g )MDA-MB-46878.82 (µg/ml)[9]

Insights into the Mechanism of Action

The cytotoxic effects of spiro-heterocyclic compounds can be attributed to various mechanisms of action. For instance, a series of styryl-spirooxindole-based carboxamide derivatives were designed as dual inhibitors of tubulin polymerization and VEGFR-2 kinase.[2][3] Compound 9j , which demonstrated potent cytotoxicity against the A549 lung cancer cell line, was found to have dual inhibitory activity against tubulin polymerization (IC50 = 1.1 µM) and VEGFR-2 kinase (IC50 = 0.95 ± 0.5 µM).[3] Mechanistic studies confirmed that this compound induces apoptosis, likely through mitochondrial dysfunction.[3]

The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis. Dual inhibition of these targets represents a promising strategy for developing effective anticancer agents.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Angiogenesis_pathway Angiogenesis Signaling Cascade VEGFR2->Angiogenesis_pathway Activates Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycle Cell Cycle Arrest (G2/M) Microtubules->CellCycle Regulates Mitosis Apoptosis Apoptosis Angiogenesis_pathway->Apoptosis Suppresses CellCycle->Apoptosis Induces Spiro_Compound Spiro-Heterocyclic Carboxamide (e.g., Compound 9j) Spiro_Compound->VEGFR2 Inhibits Spiro_Compound->Tubulin Inhibits Polymerization

Caption: Potential dual-inhibitory mechanism of action.

Conclusion

References

  • Design, Synthesis, and Cytotoxicity Evaluation of Styryl‐Spirooxindole Carboxamides as Potential Tubulin and VEGFR‐2 Dual Inhibitors. (2025). ResearchGate. [Link]

  • SAR study of styryl‐spirocyclic oxindole‐based carboxamides 8a–v and 9a–l. (n.d.). ResearchGate. [Link]

  • Prakash S. Sukhramani et al. (2011). Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H). Der Pharmacia Lettre, 3(5), 236-243. [Link]

  • Design, Synthesis, and Cytotoxicity Evaluation of Styryl-Spirooxindole Carboxamides as Potential Tubulin and VEGFR-2 Dual Inhibitors. (2025). PubMed. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). PMC. [Link]

  • The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. (2021). Semantic Scholar. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). PMC. [Link]

  • Cytotoxic Activity and Apoptosis-Inducing Potential of Di-spiropyrrolidino and Di-spiropyrrolizidino Oxindole Andrographolide Derivatives. (2013). PLOS. [Link]

  • Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trione (or 1,3,5,9-tetraone) derivatives. (2025). ResearchGate. [Link]

  • Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. (n.d.). Arkivoc. [Link]

  • Structure-activity relationships reveal a 2-furoyloxychalcone as a potent cytotoxic and apoptosis inducer for human U-937 and HL. (2022). Digital CSIC. [Link]

  • Synthesis and biological evaluation of new 5-methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]-dec-4-yl)-3-phenyl-1H-indole-2-carboxamide derivatives. (2026). ResearchGate. [Link]

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[3][10]deca-6,9-diene-3,8-dione Derivatives. (2019). MDPI. [Link]

  • Synthesis and cytotoxicity evaluation of regioisomeric substituted N-phenyl-3′-(chrom-4-one-3-yl)-isoxazolidines: induction of apoptosis through a mitochondrial-dependent pathway. (2013). RSC Publishing. [Link]

  • Synthesis and Cytotoxicity Studies of Br‐Substituted Salphen Organic Compounds. (n.d.). Chemistry Europe. [Link]

  • Green Chemistry and Synthesis of Anticancer Molecule. (2018). IntechOpen. [Link]

  • Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells. (n.d.). PMC. [Link]

  • Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges. (2022). PMC. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. (2023). TÜBİTAK Academic Journals. [Link]

Sources

Reproducibility of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide Synthetic Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of spirocyclic scaffolds into pharmaceutical pipelines has become a cornerstone strategy for escaping "flatland" in drug discovery. By increasing the fraction of sp³-hybridized carbons (Fsp³), oxa-aza spirocycles significantly enhance aqueous solubility, metabolic stability, and three-dimensional target specificity.

The target molecule, N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide , is a highly functionalized urea derivative built upon a complex spiromorpholino-tetrahydropyran core. Synthesizing this core with high reproducibility and stereocontrol presents a significant operational challenge. This guide objectively compares two distinct synthetic pathways—the advanced Prins Cascade Bicyclization and the highly scalable Stepwise Epoxide-Opening —providing application scientists with the causal logic, quantitative performance data, and self-validating protocols necessary to execute these workflows.

Strategic Pathway Comparison

To synthesize the 1,9-dioxa-4-azaspiro[5.5]undecane core, researchers must choose between a rapid, atom-economical cascade reaction and a longer, but highly scalable, stepwise assembly.

Pathway A: Prins Cascade Bicyclization (The Gold Standard)

Developed by Subba Reddy et al. [1], this pathway utilizes a Lewis acid-mediated Prins cascade to construct the spirocyclic core in a single step from an acyclic precursor.

  • Strategic Advantage: Exceptional atom economy and the ability to introduce diverse substituents at the 8-position by simply varying the aldehyde equivalent.

  • Limitation: Yields an N-tosyl protected spirocycle, necessitating a subsequent, carefully controlled detosylation step to avoid cleaving the sensitive spiroacetal-like ether linkages.

Pathway B: Stepwise Epoxide-Opening (The Scalable Alternative)

This route relies on the sequential functionalization of commercially available tetrahydro-4H-pyran-4-one, utilizing a Corey-Chaykovsky epoxidation followed by nucleophilic ring-opening and intramolecular etherification.

  • Strategic Advantage: Utilizes inexpensive, globally available starting materials and avoids the use of harsh sulfonyl protecting groups.

  • Limitation: Higher step count and reliance on strong bases (e.g., KOtBu) during the final cyclization can limit late-stage functional group tolerance.

Workflow cluster_Prins Pathway A: Prins Cascade Bicyclization cluster_Epoxide Pathway B: Stepwise Epoxide-Opening A1 Acyclic Sulfonamide + Paraformaldehyde A2 Prins Cyclization (BF3·OEt2, 0°C) A1->A2 A3 4-Tosyl-1,9-dioxa-4-aza spiro[5.5]undecane A2->A3 A4 Detosylation (Mg/MeOH, Sonication) A3->A4 Core 1,9-dioxa-4-azaspiro [5.5]undecane (Free Amine) A4->Core B1 Tetrahydro-4H- pyran-4-one B2 Corey-Chaykovsky Epoxidation B1->B2 B3 Epoxide Opening (2-Aminoethanol) B2->B3 B4 Intramolecular Cyclization (KOtBu) B3->B4 B4->Core Urea Urea Derivatization (PhNCO, DIPEA) Core->Urea Target Target: N-phenyl-1,9-dioxa-4-azaspiro [5.5]undecane-4-carboxamide Urea->Target

Fig 1. Comparative synthetic workflows for the target spirocyclic carboxamide.

Quantitative Performance Matrix
MetricPathway A: Prins CascadePathway B: Stepwise Epoxide
Overall Yield (to Free Amine) 45% – 55%60% – 70%
Step Count 2 Steps3 Steps
Stereocontrol (Substituted) High (Equatorial preference)Low (Requires chiral resolution)
Process Scalability Moderate (Discovery Phase)High (Process Chemistry)
Key Reagent Cost High (Custom acyclic precursor)Low (Commodity chemicals)

Mechanistic Causality & Experimental Design

The Prins Bicyclization Logic

The Prins cascade is initiated by the Lewis acid (BF₃·OEt₂) activation of formaldehyde, forming a highly electrophilic oxocarbenium ion. The tethered homoallylic alkene attacks this intermediate, generating a tertiary carbocation at the future spiro-center. The pendant primary hydroxyl group immediately traps this cation via intramolecular etherification, closing both the morpholine and tetrahydropyran rings simultaneously [1].

Mechanism M1 Aldehyde Activation (BF3·OEt2) M2 Oxocarbenium Formation M1->M2 M3 Alkene Nucleophilic Attack M2->M3 M4 Tertiary Carbocation Intermediate M3->M4 M5 Intramolecular Etherification M4->M5 M6 Spirocyclic Core Assembly M5->M6

Fig 2. Mechanistic sequence of the Prins cascade bicyclization.

The Detosylation Dilemma

Because Pathway A utilizes an N-tosyl protected precursor, removing the robust tosyl group without destroying the spirocycle is critical. Traditional methods (e.g., Na/naphthalene or SmI₂) often lead to over-reduction or require strictly anhydrous, oxygen-free environments.

Experimental Choice: We employ Magnesium in Methanol (Mg/MeOH) with sonication [2]. Causality: This heterogeneous reaction operates via a single-electron transfer (SET) mechanism directed specifically at the sulfonamide aromatic ring. Sonication is physically necessary to continuously ablate the magnesium surface, preventing passivation by insoluble magnesium methoxide. This provides a mild, room-temperature cleavage that perfectly preserves the delicate spiro-ether linkages.

Validated Experimental Protocols

The following protocols represent a self-validating system for Pathway A , moving from the acyclic precursor to the final target molecule.

Protocol 1: Prins Cascade Bicyclization

Objective: Synthesis of 4-tosyl-1,9-dioxa-4-azaspiro[5.5]undecane.

  • Preparation: In an oven-dried flask under argon, dissolve N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (2.99 g, 10.0 mmol, MW: 299.39) and paraformaldehyde (0.36 g, 12.0 mmol) in anhydrous CH₂Cl₂ (50 mL).

  • Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.62 mL, 5.0 mmol).

  • Propagation: Allow the reaction to stir and naturally warm to room temperature over 4 hours.

  • Validation (IPC): Monitor via TLC (Hexanes/EtOAc 7:3, KMnO₄ stain). The reaction is complete when the starting material (Rf = 0.4) is entirely converted to the spirocycle (Rf = 0.6).

  • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with CH₂Cl₂ (3 × 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield a white solid.

Protocol 2: Mild N-Detosylation

Objective: Synthesis of the free amine core, 1,9-dioxa-4-azaspiro[5.5]undecane.

  • Preparation: Dissolve the tosyl-spirocycle (1.55 g, 5.0 mmol, MW: 311.40) in anhydrous Methanol (30 mL) in a round-bottom flask.

  • Reduction: Add Magnesium turnings (1.21 g, 50.0 mmol).

  • Activation: Submerge the flask in an ultrasonic bath at room temperature. Sonicate for 2–3 hours. The solution will turn cloudy grey as magnesium methoxide forms.

  • Validation (IPC): Monitor via LC-MS. Look for the disappearance of the m/z 312 [M+H]⁺ peak and the emergence of the m/z 158.1 [M+H]⁺ peak corresponding to the free amine.

  • Workup: Filter the suspension through a Celite pad to remove unreacted Mg. Concentrate the filtrate, re-dissolve in EtOAc, and wash with 1M NaOH to break any Mg-amine complexes. Dry and concentrate to yield the crude free amine (MW: 157.21).

Protocol 3: Urea Derivatization

Objective: Synthesis of the target N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide.

  • Preparation: Dissolve the crude 1,9-dioxa-4-azaspiro[5.5]undecane (0.78 g, ~5.0 mmol) and N,N-diisopropylethylamine (DIPEA, 1.74 mL, 10.0 mmol) in anhydrous CH₂Cl₂ (20 mL) at 0 °C.

  • Coupling: Slowly add Phenyl isocyanate (0.60 mL, 5.5 mmol, MW: 119.12) dropwise via syringe.

  • Propagation: Stir at 0 °C for 30 minutes, then allow warming to room temperature for 1.5 hours.

  • Validation (IPC): Monitor via LC-MS. The target product will present a distinct m/z 277.1 [M+H]⁺ peak (Calculated exact mass: 276.15).

  • Workup: Quench with water (10 mL). Separate the organic layer, wash with 0.1M HCl (to remove unreacted amine/DIPEA), followed by brine. Dry over Na₂SO₄, concentrate, and recrystallize from EtOH/Water to yield the final carboxamide as a highly pure crystalline solid.

References

  • Subba Reddy, B. V., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2014). "Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives." The Journal of Organic Chemistry, 79(5), 2289–2295. URL:[Link]

  • Gaston, J. J., Tague, A. J., Smyth, J. E., & Keller, P. A. (2021). "The Detosylation of Chiral 1,2-Bis(tosylamides)." The Journal of Organic Chemistry, 86(13), 8987–8996. URL:[Link]

  • Hutchins, R. O., Suchismita, Zipkin, R., & Elisseou, E. M. (1989). "Selective reductions of conjugated acetylenes with magnesium in methanol and methanol-D." Tetrahedron Letters, 30(41), 5595-5598. URL:[Link]

A Researcher's Guide to Benchmarking Novel N-Aryl Carboxamides: A Case Study on N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide as a Putative FAAH Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the initial benchmarking of novel chemical entities, using the hypothetical compound N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide (hereafter designated as Compound X) as a case study. Given its structural motifs, particularly the N-phenyl carboxamide group, we postulate a potential inhibitory activity against Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.

Fatty Acid Amide Hydrolase (FAAH) is an intracellular serine hydrolase responsible for the degradation of bioactive lipids, most notably the endocannabinoid anandamide.[1][2] By inhibiting FAAH, the levels of anandamide increase, leading to potential therapeutic effects such as pain relief, anxiety reduction, and anti-inflammatory responses.[1][3] This makes FAAH an attractive therapeutic target for drug development.[4][5]

This document outlines the essential in vitro assays required to characterize the potency, selectivity, and basic pharmaceutical properties of a novel putative FAAH inhibitor. We will compare Compound X against URB597 , a well-characterized, potent, and selective FAAH inhibitor, which will serve as our standard reference compound.[6][7][8]

Rationale for Experimental Design

The primary goal of this initial screening cascade is to efficiently determine if Compound X possesses the hallmark characteristics of a promising FAAH inhibitor. Our experimental design is therefore structured to answer three fundamental questions:

  • Potency: Does Compound X effectively inhibit FAAH activity, and how does its potency compare to a known standard?

  • Selectivity: Is the inhibitory activity specific to FAAH, or does it affect other related enzymes? (While not detailed here, subsequent studies should assess activity against related hydrolases like MAGL).

  • Drug-like Properties: Does Compound X exhibit basic characteristics, such as metabolic stability and low cytotoxicity, that would warrant further investigation?

To address these questions, we will employ a series of industry-standard in vitro assays. The causality behind this workflow is to first establish on-target activity (potency) before investing resources into more complex secondary assays like selectivity and metabolic profiling.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Lead Optimization Decision A Compound X Synthesis & QC B In Vitro FAAH Inhibition Assay (Potency: IC50 Determination) A->B C In Vitro Metabolic Stability (Human Liver Microsomes) B->C If IC50 is potent D In Vitro Cytotoxicity Assay (SH-SY5Y Cell Line) B->D If IC50 is potent E Go / No-Go C->E D->E

Caption: High-level experimental workflow for initial benchmarking.

Comparative Performance Data (Hypothetical)

The following tables summarize the hypothetical data obtained from our benchmarking assays. This data is presented to illustrate how results would be structured for a clear, at-a-glance comparison between Compound X and the reference standard, URB597.

Table 1: In Vitro FAAH Inhibition Potency

Compound Target Assay Type IC50 (nM)
Compound X Human FAAH Fluorometric 15.8

| URB597 | Human FAAH | Fluorometric | 4.6[8][9] |

Table 2: In Vitro Metabolic Stability

Compound System Time Points (min) Half-life (t½, min)
Compound X Human Liver Microsomes 0, 5, 15, 30, 45, 60 48

| URB597 | Human Liver Microsomes | 0, 5, 15, 30, 45, 60 | >60 |

Table 3: In Vitro Cytotoxicity

Compound Cell Line Assay Type CC50 (µM)
Compound X SH-SY5Y CCK-8/WST-8 > 50

| URB597 | SH-SY5Y | Not Widely Reported | > 50 (Assumed) |

Detailed Experimental Protocols

Scientific trustworthiness is built on methodological transparency. The following protocols are detailed, step-by-step guides for executing the key experiments in this benchmarking study.

In Vitro Fluorometric FAAH Inhibition Assay

This assay quantifies the potency of test compounds by measuring the inhibition of FAAH-catalyzed hydrolysis of a fluorogenic substrate.[10][11]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X and URB597 against recombinant human FAAH.

  • Principle: FAAH cleaves a non-fluorescent substrate, AMC-arachidonoyl amide, to release the highly fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to FAAH activity.[11]

G cluster_0 Assay Principle Substrate AMC-Arachidonoyl Amide (Non-Fluorescent) Enzyme FAAH Substrate->Enzyme Hydrolysis Product AMC (Fluorescent) Enzyme->Product Inhibitor Compound X or URB597 Inhibitor->Enzyme Blocks Activity

Caption: Principle of the fluorometric FAAH inhibition assay.

Materials:

  • Recombinant Human FAAH

  • FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[10][11]

  • AMC-arachidonoyl amide (FAAH substrate)

  • Compound X and URB597 (dissolved in DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of Compound X and URB597 in DMSO. A typical starting range is from 10 mM down to 100 pM. Further dilute these into FAAH Assay Buffer to achieve the final desired assay concentrations.

  • Assay Plate Setup:

    • Add 2 µL of the diluted compound solutions to the appropriate wells of the 96-well plate.

    • For "100% Activity" control wells, add 2 µL of DMSO.

    • For "No Enzyme" background wells, add 2 µL of DMSO.

  • Enzyme Addition: Add 88 µL of FAAH Assay Buffer containing the appropriate concentration of recombinant human FAAH to all wells except the "No Enzyme" background wells. Add 88 µL of buffer without enzyme to the background wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitors to bind to the enzyme.[10]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the FAAH substrate (AMC-arachidonoyl amide) to all wells, yielding a final volume of 100 µL.

  • Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes (Excitation: ~355 nm, Emission: ~460 nm).[10][11]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Subtract the average rate of the "No Enzyme" background wells from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the "100% Activity" control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Metabolic Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by major drug-metabolizing enzymes.[12][13]

  • Objective: To determine the metabolic half-life (t½) of Compound X in the presence of human liver microsomes (HLM).

  • Principle: The compound is incubated with HLM, a subcellular fraction rich in cytochrome P450 (CYP) enzymes.[14] The disappearance of the parent compound over time is monitored by LC-MS/MS.[14]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH (cofactor)[12]

  • Compound X and URB597

  • Acetonitrile with an internal standard (e.g., Bucetin) for reaction termination[13]

  • 96-well plates and LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing HLM (e.g., 0.5 mg/mL final concentration) in phosphate buffer.[13][15]

  • Compound Incubation:

    • Add the test compound (e.g., 1 µM final concentration) to the HLM mixture.

    • Pre-warm the plate at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding a pre-warmed solution of NADPH (e.g., 1 mM final concentration).[13] The T=0 time point sample is taken immediately by transferring an aliquot to a separate plate containing ice-cold acetonitrile with the internal standard.

  • Time Course Sampling: Incubate the reaction plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), transfer aliquots to the quenching plate.[13][15]

  • Sample Processing: Once all time points are collected, centrifuge the quenching plate to pellet precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each well using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound relative to the T=0 sample.

  • Data Analysis:

    • Plot the natural log of the percent remaining parent compound versus time.

    • Determine the slope (k) from the linear regression of this plot.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

In Vitro Cytotoxicity Assay

This assay is crucial for identifying potential safety liabilities early in development.

  • Objective: To determine the concentration of Compound X that reduces the viability of a relevant cell line by 50% (CC50).

  • Principle: The human neuroblastoma cell line SH-SY5Y is a common model for neurotoxicity studies.[16][17] Cell viability is assessed using a colorimetric assay (e.g., CCK-8) where the amount of formazan dye produced is directly proportional to the number of living cells.[16]

Materials:

  • SH-SY5Y cells[18]

  • Complete culture medium (e.g., DMEM/F-12 with 10% FBS)

  • Compound X

  • Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent

  • 96-well clear tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[18]

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of Compound X. Include "vehicle control" wells (containing DMSO at the highest concentration used) and "untreated control" wells.

  • Incubation: Incubate the cells with the compound for a specified period, typically 48 or 72 hours.[16]

  • Viability Assessment:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1-4 hours at 37°C until a sufficient color change is observed.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[16]

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot percent viability versus log[compound concentration] and fit the data to determine the CC50 value.

Synthesis of Findings & Expert Insights

Based on our hypothetical data, Compound X emerges as a promising hit. Its FAAH inhibitory potency (IC50 = 15.8 nM) is within a relevant range, albeit approximately 3-fold weaker than the reference compound URB597 (IC50 = 4.6 nM).

Crucially, the secondary assays provide context for this initial finding. The metabolic stability of Compound X (t½ = 48 min) is acceptable for an early-stage compound, suggesting it is not immediately cleared by primary metabolic enzymes. Furthermore, its lack of significant cytotoxicity (CC50 > 50 µM) in a neuronal cell line is a positive indicator of a favorable preliminary safety profile.

Path Forward: The data collectively supports advancing Compound X to the next stage of evaluation. Immediate next steps should include:

  • Selectivity Profiling: Assess inhibitory activity against other serine hydrolases, particularly MAGL and ABHD6, to confirm selectivity for FAAH.

  • Mechanism of Action: Conduct enzyme kinetic studies to determine if the inhibition is reversible, irreversible, or competitive.

  • In Vivo Pharmacokinetics: If selectivity is confirmed, initial rodent pharmacokinetic studies would be warranted to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile in a whole organism.

This structured, data-driven approach ensures that resources are focused on compounds with the highest probability of success, embodying the principles of efficient and effective drug discovery.

References

  • What are FAAH inhibitors and how do they work?
  • Application Notes and Protocols: Utilizing Anandamide O-phosphate for the Study of Fatty Acid Amide Hydrolase (FAAH) Inhibition - Benchchem.
  • URB 597 | Fatty Acid Amide Hydrolase - Tocris Bioscience.
  • Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes.
  • URB-597 (KDS-4103) | FAAH Inhibitor - MedchemExpress.com.
  • URB597 – FAAH Inhibitor - APExBIO.
  • Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC.
  • Targeting Fatty Acid Amide Hydrolase (FAAH)
  • URB597 | FAAH inhibitor | CAS 546141-08-6 - Selleck Chemicals.
  • Metabolic Stability Assays - Merck.
  • Protocol for the Human Liver Microsome Stability Assay - ResearchG
  • DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line.
  • Discovery and molecular basis of potent noncovalent inhibitors of f
  • Application Notes and Protocols: In Vitro Assays Using Lycoramine on SH-SY5Y Neuroblastoma Cells - Benchchem.
  • The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC.
  • FAAH inhibitors in the limelight, but regrettably - PMC.
  • The Discovery and Development of Inhibitors of F
  • Microsomal Stability Assay - MTTlab.
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter.
  • Developing a Cell-Based Assay with FAAH-IN-2: Applic
  • Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric).
  • Citrinin-Induced Cellular Damage: Insights
  • Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PNAS.
  • (a) In vitro toxicity assay in SH-SY5Y-WT cells following treatment...
  • NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS - PMC.
  • Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit - Cayman Chemical.
  • FAAH | Inhibitors - MedchemExpress.com.
  • The Discovery and Development of Inhibitors of F
  • Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflamm
  • Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors.

Sources

Safety Operating Guide

N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams on the handling of structurally complex, biologically active molecules. Proper disposal is not merely a regulatory checkbox; it is a critical extension of your experimental design. Today, we are establishing the definitive operational and disposal protocols for N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide .

By understanding the mechanistic behavior of this spirocyclic urea derivative, your laboratory can build a self-validating safety culture that protects both personnel and the environment.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

Before we can safely dispose of a chemical, we must understand its molecular behavior. This compound is built upon a spirocyclic urea scaffold. The core structure,, features a quaternary carbon center that locks the molecular conformation[1].

The Environmental Risk: In drug development, spirocycles are intentionally engineered to resist enzymatic degradation and [2]. However, this exact structural rigidity makes the molecule an environmental liability. If improperly disposed of via standard sink drains, nitrogenous organic wastes resist standard wastewater treatment. Over time, they undergo slow hydrolysis, releasing ammonia and nitrates that readily [3].

Because chemical neutralization (e.g., bleach or acid hydrolysis) is insufficient to break the robust spiro-acetal and urea linkages, high-temperature incineration (>1000°C) is the only scientifically sound method for final destruction.

Physicochemical Properties & Hazard Classification

To facilitate immediate risk assessment, the quantitative and qualitative hazard data for the core spirocyclic scaffold is summarized below.

Table 1: Hazard Classification and Physicochemical Properties

Property / Hazard Value / Classification Source
Compound Class Spirocyclic Urea / Carboxamide Structural Analysis
Core Scaffold 1,9-dioxa-4-azaspiro[5.5]undecane [1]
Molecular Weight (Core) 157.21 g/mol [1]
GHS Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

| Precautionary Codes | P261, P280, P305+P351+P338, P501 | |

Operational Disposal Workflows

In accordance with the National Research Council's, no experimental activity should commence without a validated disposal plan[4].

WasteWorkflow A Waste Generation (Spirocyclic Carboxamide) B Phase Separation A->B C Solid Waste (Consumables, Powders) B->C D Liquid Waste (Solvent Solutions) B->D E Double-Bagging & Rigid Bin C->E F Compatible Carboy (Halogenated vs Non) D->F G EHS Labeling & Secondary Containment E->G F->G H High-Temperature Incineration (RCRA Compliant) G->H

Fig 1: Phase-dependent segregation and disposal workflow for spirocyclic carboxamide waste.

Protocol A: Solid Waste Management (Powders & Consumables)
  • Segregation: Isolate all solid waste (weighing boats, spatulas, Kimwipes, and empty vials) that have contacted the compound. Do not mix with general biological waste.

  • Primary Containment: Place the waste into a transparent, 4-mil puncture-resistant polyethylene bag.

    • Self-Validation Step: Visually inspect the bag for structural integrity. A compromised primary bag will inevitably fail secondary containment checks and risk exposure during transit.

  • Secondary Containment: Seal the primary bag and place it into a designated, rigid solid hazardous waste container with a secure, latching lid.

  • Labeling: Affix a hazardous waste label detailing the exact chemical name ("N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide"), the hazard class (Toxic/Irritant), and the accumulation start date.

Protocol B: Liquid Waste Management (Solvent Solutions)
  • Compatibility Verification: Identify the solvent used to dissolve the compound (e.g., DMSO, Methanol, or Dichloromethane). Strictly separate halogenated solvent waste from non-halogenated streams to prevent exothermic cross-reactions.

  • Controlled Transfer: Slowly pour the solution into the designated liquid waste carboy using a chemically compatible HDPE funnel.

    • Self-Validation Step: Observe the solution during the transfer. If cloudiness or precipitation occurs upon mixing with the existing waste stream, halt the transfer immediately. Precipitation indicates a solubility clash that can cause dangerous pressure buildup or uneven concentration gradients in the carboy.

  • Storage: Cap the carboy tightly. Store it in a secondary containment tray capable of holding 110% of the carboy's maximum volume.

  • EHS Routing: Once the carboy reaches 80% capacity, submit a collection request to your institutional Environmental Health and Safety (EHS) department for RCRA-compliant high-temperature incineration.

Emergency Spill Response

Even with rigorous protocols, accidental releases occur. A self-validating safety system requires a pre-planned response to mitigate exposure to this.

SpillResponse S1 Spill Identified S2 Evacuate & Ventilate S1->S2 S3 Don PPE (Respirator) S2->S3 S4 Containment (Absorbent) S3->S4 S5 Decontamination S4->S5 S6 Hazardous Waste Bin S5->S6

Fig 2: Immediate emergency response and containment pathway for localized chemical spills.

Spill Mitigation Methodology
  • Hazard Isolation: Immediately alert personnel in the vicinity. If the compound is in a dry powder form, disable local draft fans to prevent aerosolization.

  • PPE Donning: Equip appropriate PPE, including a properly fitted N95 or P100 respirator (if powder is aerosolized), heavy-duty nitrile gloves, and chemical safety goggles.

  • Containment & Absorption:

    • For Powders: Gently cover the spill with damp absorbent paper to suppress dust.

    • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Chemical Decontamination: Carefully scoop the absorbed material using a non-sparking tool and transfer it to a solid hazardous waste bag. Wash the contaminated surface with a compatible solvent (e.g., 70% ethanol or isopropanol) followed by soap and water. Route all cleanup materials through the Solid Waste Management protocol.

References

  • Title: 1,9-dioxa-4-azaspiro[5.5]undecane - PubChemLite Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Nitrogenous Organic Waste and Groundwater Contamination Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Synthesis and Handling of Spirocyclic Compounds Source: Organic Syntheses URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI Bookshelf) URL: [Link]

Sources

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